5-Fluoro-2-methoxypyridin-4-amine
Description
BenchChem offers high-quality 5-Fluoro-2-methoxypyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-methoxypyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-fluoro-2-methoxypyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-10-6-2-5(8)4(7)3-9-6/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKPXRURANQQLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618782 | |
| Record name | 5-Fluoro-2-methoxypyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58381-05-8 | |
| Record name | 5-Fluoro-2-methoxypyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 5-Fluoro-2-methoxypyrimidin-4-amine: Properties, Analysis, and Applications
Introduction
In the precise world of pharmaceutical development and chemical synthesis, the accurate identification and characterization of molecular entities are paramount. This guide provides an in-depth technical overview of 5-Fluoro-2-methoxypyrimidin-4-amine (CAS No: 1993-63-1). It is critical to distinguish this compound from its pyridine analogue, "5-Fluoro-2-methoxypyridin-4-amine," as the pyrimidine derivative is the significantly more referenced and commercially relevant molecule in scientific literature and industrial applications.
5-Fluoro-2-methoxypyrimidin-4-amine serves as a crucial building block and, more importantly, as a well-characterized reference standard in the pharmaceutical industry. Its primary relevance is linked to the synthesis and quality control of Capecitabine, a widely used chemotherapeutic agent.[1] As such, a thorough understanding of its physicochemical properties, analytical methodologies, and handling requirements is essential for researchers, quality control analysts, and process chemists. This document consolidates this vital information, offering field-proven insights and validated protocols to support its effective use in a research and development setting.
Core Compound Identification and Physicochemical Properties
Accurate identification is the foundation of all subsequent experimental work. The key identifiers and computed physicochemical properties for 5-Fluoro-2-methoxypyrimidin-4-amine are summarized below.
Chemical Structure
Caption: Conceptual workflow for the synthesis of 5-Fluoro-2-methoxypyrimidin-4-amine.
Analytical Characterization: A Protocol for Purity Assessment by HPLC
As a reference standard, verifying the purity of 5-Fluoro-2-methoxypyrimidin-4-amine is non-negotiable. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose. The protocol described below is a self-validating system designed to ensure accuracy and reproducibility, which is critical for its use in regulatory filings like ANDAs and NDAs. [1]
Causality of Method Choice
A reverse-phase HPLC method is chosen due to the compound's moderate polarity. A C18 column provides a nonpolar stationary phase that effectively retains the analyte and separates it from more polar (earlier eluting) or more nonpolar (later eluting) impurities. UV detection is ideal as the pyrimidine ring contains a chromophore that absorbs strongly in the UV spectrum, allowing for sensitive quantification.
Detailed HPLC Protocol
Objective: To determine the purity of a 5-Fluoro-2-methoxypyrimidin-4-amine sample and identify any potential impurities.
Instrumentation & Materials:
-
HPLC System: A standard system with a quaternary pump, autosampler, column oven, and UV-Vis detector. [2]* Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). [2]* Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile, HPLC grade.
-
Sample Diluent: A 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample: Accurately weighed 5-Fluoro-2-methoxypyrimidin-4-amine.
Experimental Workflow:
Caption: Standard workflow for HPLC purity analysis.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Prepare the phosphate buffer (Mobile Phase A) and filter through a 0.45 µm membrane filter.
-
Degas both Mobile Phase A and B using an ultrasonic bath or online degasser.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 5-Fluoro-2-methoxypyrimidin-4-amine reference standard or sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the sample diluent to achieve a final concentration of 1.0 mg/mL. [2]Sonicate briefly if necessary to ensure complete dissolution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min. [2] * Detection Wavelength: 260 nm. [2] * Injection Volume: 10 µL. [2] * Column Temperature: 30 °C.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
-
Data Analysis and System Validation:
-
Inject the sample and identify the main peak corresponding to 5-Fluoro-2-methoxypyrimidin-4-amine.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity.
-
Trustworthiness Check: The protocol's validity is confirmed by running a system suitability test. This involves injecting a standard solution multiple times to check for consistent retention times, peak areas, and theoretical plates, ensuring the system is performing correctly before analyzing samples.
-
Safety, Handling, and Storage
Proper handling of any chemical reagent is essential for laboratory safety. 5-Fluoro-2-methoxypyrimidin-4-amine is classified as an irritant.
4.1. GHS Hazard Information
-
Pictogram: GHS07 (Exclamation Mark). [3]* Signal Word: Warning. [3]* Hazard Statements:
-
H315: Causes skin irritation. [4][3] * H319: Causes serious eye irritation. [4][3] * H335: May cause respiratory irritation. [3]* Precautionary Statements:
-
P261: Avoid breathing dust. [3] * P280: Wear protective gloves/eye protection. [5] * P302+P352: IF ON SKIN: Wash with plenty of soap and water. [5] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3][5] 4.2. Handling and Storage Recommendations
-
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. [5][6]Avoid generating dust. Ensure appropriate personal protective equipment (PPE), including safety glasses, lab coat, and nitrile gloves, is worn. [5]* Storage: Store in a tightly sealed container in a cool, dry place. [6]For long-term stability, especially for use as a reference standard, store under an inert atmosphere (e.g., argon or nitrogen) and protect from light. [3][7]
Conclusion
5-Fluoro-2-methoxypyrimidin-4-amine is a specialty chemical of significant value to the pharmaceutical industry. Its role as a key intermediate and a critical reference standard for the quality control of drugs like Capecitabine underscores the need for a comprehensive understanding of its properties. By employing robust analytical protocols, adhering to strict safety guidelines, and understanding its synthetic context, researchers and drug development professionals can effectively utilize this compound to ensure the quality, safety, and efficacy of therapeutic products.
References
-
4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535. PubChem, National Center for Biotechnology Information. [Link]
-
5-Fluoro-2-methoxypyrimidin-4-amine | CAS 1993-63-1. Veeprho. [Link]
-
5-Fluoro-2-methoxypyrimidin-4-amine, 95+% 3ASenrise. [Link]
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
Sources
- 1. veeprho.com [veeprho.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Fluoro-2-methoxypyrimidin-4-amine | 1993-63-1 [sigmaaldrich.com]
- 4. 4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. biosynth.com [biosynth.com]
- 7. chemscene.com [chemscene.com]
Introduction: The Strategic Importance of Fluorinated Pyridines
An In-Depth Technical Guide to 5-Fluoro-2-methoxypyridin-4-amine: Properties, Synthesis, and Applications in Medicinal Chemistry
5-Fluoro-2-methoxypyridin-4-amine is a strategically important heterocyclic building block in modern medicinal chemistry. Its structure, which combines a pyridine core with three key functional groups—a fluorine atom, a methoxy group, and an amine—renders it a versatile synthon for the development of complex pharmaceutical agents. The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, bioavailability, and binding affinity by altering the molecule's electronic properties and lipophilicity[1][2]. This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of 5-Fluoro-2-methoxypyridin-4-amine, with a focus on its role in drug discovery and development.
Physicochemical and Spectroscopic Profile
The unique arrangement of substituents on the pyridine ring dictates the compound's physical and spectroscopic characteristics.
Core Chemical Properties
A summary of the fundamental properties of 5-Fluoro-2-methoxypyridin-4-amine is presented below.
| Property | Value | Source(s) |
| CAS Number | 58381-05-8 | [3] |
| Molecular Formula | C₅H₆FN₃O | [4] |
| Molecular Weight | 143.12 g/mol | [4][5] |
| IUPAC Name | 5-fluoro-2-methoxypyridin-4-amine | [3] |
| Synonyms | 4-Amino-5-fluoro-2-methoxypyridine, 2-Methoxy-5-fluoro-4-aminopyridine | [6] |
| Physical Form | Solid | [7] |
| SMILES | COC1=NC=C(C(=C1)N)F | [3] |
| InChI Key | XDKPXRURANQQLJ-UHFFFAOYSA-N | [3] |
Spectroscopic Signature
The structural features of 5-Fluoro-2-methoxypyridin-4-amine give rise to a distinct spectroscopic profile, which is crucial for its identification and characterization. While specific spectra are proprietary, a wealth of characterization data, including HPLC, MASS/LC-MS, 1H NMR, 13C NMR, and FT-IR, is available through commercial suppliers and databases[5][6].
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methoxy protons, and the amine protons. The aromatic proton will likely appear as a doublet due to coupling with the adjacent fluorine atom.
-
¹³C NMR: The carbon spectrum will show five distinct signals for the pyridine ring carbons and one for the methoxy carbon. The carbon directly bonded to the fluorine atom will exhibit a large coupling constant (¹J C-F).
-
¹⁹F NMR: A single resonance is expected, with its chemical shift being characteristic of a fluorine atom attached to an electron-rich aromatic system.
-
IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for N-H stretching of the primary amine, C-O stretching of the methoxy group, C=N and C=C stretching of the pyridine ring, and a strong C-F stretching vibration.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight.
Synthesis and Mechanistic Considerations
The synthesis of substituted pyridines often involves multi-step sequences starting from readily available precursors. A plausible and efficient laboratory-scale synthesis of 5-Fluoro-2-methoxypyridin-4-amine can be conceptualized based on established methodologies for functionalizing pyridine rings, such as nucleophilic aromatic substitution (SNAAr).
Proposed Synthetic Workflow
A logical synthetic approach would commence with a multi-halogenated pyridine, allowing for regioselective, sequential displacement of the halogens. The choice of starting material and the order of substituent introduction are critical to achieving the desired isomer with high purity.
Caption: Proposed two-step synthesis via sequential nucleophilic aromatic substitution.
Experimental Protocol (Hypothetical)
This protocol is a representative example based on analogous transformations in pyridine chemistry.
Step 1: Synthesis of 2-Chloro-5-fluoro-4-methoxypyridine
-
To a solution of 2,4-dichloro-5-fluoropyridine in anhydrous methanol, add a solution of sodium methoxide (1.1 equivalents) in methanol dropwise at room temperature. The rationale for the regioselectivity at the 2-position is the higher electrophilicity of the C2/C6 positions in pyridine rings.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate, which can be purified by column chromatography.
Step 2: Synthesis of 5-Fluoro-2-methoxypyridin-4-amine
-
Place the intermediate 2-chloro-5-fluoro-4-methoxypyridine and a concentrated aqueous solution of ammonia in a sealed pressure vessel (autoclave).
-
Heat the vessel to a temperature typically in the range of 120-150 °C for several hours. The high temperature and pressure are necessary to facilitate the nucleophilic substitution of the less reactive chloro group at the 4-position by ammonia.
-
After cooling, carefully vent the vessel. Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Dry the combined organic extracts, concentrate, and purify the final product by recrystallization or column chromatography to yield 5-Fluoro-2-methoxypyridin-4-amine as a solid.
Chemical Reactivity and Synthetic Utility
The reactivity of 5-Fluoro-2-methoxypyridin-4-amine is governed by the interplay of its functional groups. The amine group is a potent nucleophile and an activating group for electrophilic aromatic substitution, while the methoxy group is also activating. Conversely, the fluorine atom is a deactivating group.
Caption: Key reactivity pathways for 5-Fluoro-2-methoxypyridin-4-amine.
-
N-Functionalization: The primary amine is the most reactive site for reactions with electrophiles. It readily undergoes N-alkylation, N-acylation, and N-sulfonylation, providing access to a wide array of derivatives[8]. These reactions are fundamental for incorporating this scaffold into larger molecules.
-
Electrophilic Aromatic Substitution: The pyridine ring is activated towards electrophilic substitution by the strongly electron-donating amino and methoxy groups. The directing effects of these groups would favor substitution at the C3 position. However, the steric hindrance and the deactivating effect of the adjacent fluorine atom may influence the regiochemical outcome.
Applications in Drug Discovery and Medicinal Chemistry
The primary significance of 5-Fluoro-2-methoxypyridin-4-amine lies in its application as a key building block for pharmaceuticals.
Intermediate for Capecitabine
This compound is a well-characterized reference material and a crucial intermediate in the commercial synthesis of Capecitabine[6][9]. Capecitabine is an orally administered chemotherapeutic agent that is enzymatically converted to 5-fluorouracil in the body, a potent anti-cancer drug. The precise structure of 5-Fluoro-2-methoxypyridin-4-amine is essential for the successful construction of the final active pharmaceutical ingredient (API).
Scaffold for Kinase Inhibitors
The aminopyrimidine and aminopyridine cores are prevalent scaffolds in the design of kinase inhibitors[10]. Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The development of novel and potent Polo-like kinase 4 (PLK4) inhibitors, for example, has utilized the aminopyrimidine core to achieve high inhibitory activity against cancer cells[10]. The specific substitution pattern of 5-Fluoro-2-methoxypyridin-4-amine makes it an attractive starting point for generating libraries of compounds for screening against various kinase targets.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage procedures are paramount to ensure safety.
Hazard Identification
According to the Globally Harmonized System (GHS), 5-Fluoro-2-methoxypyridin-4-amine is classified with the following hazards:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5][7].
Recommended Safety Protocols
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[11].
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves[12][13].
-
Avoid breathing dust, fume, gas, mist, vapors, or spray. Prevent contact with skin and eyes[13][14].
-
Wash hands thoroughly after handling[12].
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[7][12].
-
Keep in a dark place, under an inert atmosphere, at room temperature to prevent degradation[7].
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[12].
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician[12].
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention[12].
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately[12].
Conclusion
5-Fluoro-2-methoxypyridin-4-amine stands out as a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its carefully orchestrated arrangement of functional groups provides a unique combination of reactivity and structural properties that are exploited in the synthesis of life-saving drugs like Capecitabine. A thorough understanding of its chemical properties, synthetic routes, and reactivity is essential for medicinal chemists aiming to leverage this and similar fluorinated scaffolds in the design of next-generation therapeutics.
References
-
PubChem. (n.d.). 4-Amino-5-fluoro-2-methoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Dietz, J., Zischler, J., & Beil, W. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 555–562. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]
-
Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
-
Veeprho. (n.d.). 5-Fluoro-2-methoxypyrimidin-4-amine | CAS 1993-63-1. Retrieved from [Link]
-
Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Retrieved from [Link]
-
WIPO Patentscope. (2022). WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. Retrieved from [Link]
-
Chamberlin, S. I., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8644–8647. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
-
Author. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
-
ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
-
PubMed Central. (n.d.). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Retrieved from [Link]
-
Michigan State University. (n.d.). Amine Reactivity. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. chemscene.com [chemscene.com]
- 5. 4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. 5-Fluoro-2-methoxypyrimidin-4-amine | 1993-63-1 [sigmaaldrich.com]
- 8. Amine Reactivity [www2.chemistry.msu.edu]
- 9. 5-Fluoro-2-methoxypyrimidin-4-amine - SRIRAMCHEM [sriramchem.com]
- 10. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. angenechemical.com [angenechemical.com]
The Synthetic Versatility of 5-Fluoro-2-methoxypyridin-4-amine: A Technical Guide to its Reactivity and Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
5-Fluoro-2-methoxypyridin-4-amine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an electron-donating amino group, an electron-withdrawing fluorine atom, and a methoxy group on a pyridine core, imparts a distinct reactivity profile that allows for diverse and selective functionalization. This guide provides an in-depth exploration of the chemical behavior of 5-Fluoro-2-methoxypyridin-4-amine, offering insights into its reactivity and detailed protocols for its strategic modification. Understanding the interplay of its functional groups is paramount for leveraging this scaffold in the design and synthesis of novel therapeutic agents. The presence of fluorine, in particular, can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.
Core Reactivity Principles: An Electronically Complex Heterocycle
The reactivity of 5-Fluoro-2-methoxypyridin-4-amine is governed by the electronic interplay of its substituents. The amino group at the 4-position and the methoxy group at the 2-position are electron-donating groups, increasing the electron density of the pyridine ring and activating it towards electrophilic attack. Conversely, the fluorine atom at the 5-position is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution (SNAr). The pyridine nitrogen itself is a basic site, susceptible to protonation and alkylation.
This intricate electronic balance dictates the regioselectivity of various transformations and provides multiple handles for functionalization. The primary sites for chemical modification are the exocyclic amino group, the pyridine nitrogen, and the carbon atoms of the pyridine ring, either through substitution of the fluorine atom or via C-H activation.
Functionalization Strategies: A Toolkit for Molecular Diversification
The strategic functionalization of 5-Fluoro-2-methoxypyridin-4-amine allows for the generation of diverse molecular architectures. This section details key transformation methodologies, providing both mechanistic rationale and practical experimental protocols.
N-Functionalization: Modifying the Amino Group
The primary amino group at the 4-position is a versatile handle for introducing a wide array of substituents through N-alkylation, N-acylation, and N-arylation reactions.
N-alkylation introduces aliphatic chains, which can be crucial for modulating lipophilicity and interacting with hydrophobic pockets in biological targets. Reductive amination and direct alkylation with alkyl halides are common approaches.
Experimental Protocol: Reductive Amination
This protocol describes the N-alkylation of 5-Fluoro-2-methoxypyridin-4-amine with a generic aldehyde.
Materials:
-
5-Fluoro-2-methoxypyridin-4-amine
-
Aldehyde of choice (e.g., isobutyraldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-Fluoro-2-methoxypyridin-4-amine (1.0 eq) in DCE or THF, add the aldehyde (1.1 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
N-acylation is a straightforward method to introduce amide functionalities, which are prevalent in drug molecules due to their ability to act as hydrogen bond donors and acceptors.
Experimental Protocol: N-Acylation with an Acid Chloride
This protocol details the reaction of 5-Fluoro-2-methoxypyridin-4-amine with an acyl chloride.
Materials:
-
5-Fluoro-2-methoxypyridin-4-amine
-
Acyl chloride of choice (e.g., benzoyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 5-Fluoro-2-methoxypyridin-4-amine (1.0 eq) in DCM or THF and cool to 0 °C.
-
Add triethylamine (1.2 eq) or pyridine as a base.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Recrystallize or purify by column chromatography as needed.
N-arylation, typically achieved through palladium- or copper-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, allows for the introduction of aryl or heteroaryl moieties. This is a powerful tool for extending the molecular framework and exploring structure-activity relationships. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered coupling partners.
Ring Functionalization: Modifying the Pyridine Core
The pyridine ring itself offers several avenues for functionalization, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
The fluorine atom at the 5-position, activated by the electron-withdrawing nature of the pyridine ring, can act as a leaving group in SNAr reactions, particularly with strong nucleophiles. However, the electron-donating amino and methoxy groups can decrease the propensity for SNAr at this position. More commonly, related fluorinated pyridines undergo SNAr at the 2- or 4-positions when a suitable leaving group is present. For 5-Fluoro-2-methoxypyridin-4-amine, derivatization to introduce a better leaving group or activation of the ring may be necessary for efficient SNAr.
To functionalize the carbon backbone of the pyridine ring, it is often necessary to first introduce a halide (e.g., bromine or iodine) at a specific position. This can be achieved through electrophilic halogenation, though the regioselectivity will be influenced by the existing substituents. Once a halo-substituted derivative is obtained, a variety of cross-coupling reactions can be employed.
Conceptual Workflow: C-H Functionalization via Cross-Coupling
Caption: General workflow for C-H functionalization via halogenation and cross-coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Derivative (General)
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a hypothetical bromo-derivative of 5-Fluoro-2-methoxypyridin-4-amine.
Materials:
-
Bromo-5-fluoro-2-methoxypyridin-4-amine derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried flask, add the bromo-pyridine derivative, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (3x).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties and spectroscopic signatures of 5-Fluoro-2-methoxypyridin-4-amine is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₆H₇FN₂O | - |
| Molecular Weight | 142.13 g/mol | - |
| CAS Number | 58381-05-8 | - |
| Appearance | Off-white to light yellow solid | Supplier Data |
| Melting Point | 115-119 °C | Supplier Data |
NMR Spectroscopy:
The following are predicted and literature-derived NMR data for the closely related 5-fluoro-2-methoxypyrimidin-4-amine, which can serve as a useful reference.[1]
-
¹H NMR (300 MHz, DMSO-d₆): δ 8.05 (d, J = 2.9 Hz, 1H), 7.15 (br s, 2H), 3.85 (s, 3H).
-
¹³C NMR (75 MHz, DMSO-d₆): δ 158.5 (d, J = 12.5 Hz), 154.2 (d, J = 13.5 Hz), 140.0 (d, J = 250.0 Hz), 128.0 (d, J = 25.0 Hz), 54.0.
Note: Actual spectral data for 5-Fluoro-2-methoxypyridin-4-amine should be acquired for confirmation.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors and Beyond
The 5-Fluoro-2-methoxypyridin-4-amine scaffold and its derivatives are of particular interest in the development of kinase inhibitors.[2][3] The substituted pyridine core can mimic the hinge-binding motif of ATP, while the various functionalization points allow for the introduction of substituents that can target specific features of the kinase active site, leading to potent and selective inhibitors. The structural motifs present in this scaffold are found in inhibitors of various kinases, including VEGFR, PI3K, and mTOR.[2][3]
The strategic incorporation of fluorine can enhance binding affinity through favorable interactions with the protein target and can block sites of metabolism, thereby improving the pharmacokinetic profile of the drug candidate. The amino group provides a key interaction point and a vector for further chemical exploration.
Conclusion
5-Fluoro-2-methoxypyridin-4-amine is a valuable and versatile building block for medicinal chemistry. Its well-defined reactivity, stemming from the electronic interplay of its substituents, offers multiple avenues for selective functionalization. The ability to modify the exocyclic amino group and the pyridine core through a range of modern synthetic methodologies, including cross-coupling reactions, provides chemists with a powerful platform for the synthesis of novel and complex molecules. As the demand for sophisticated and highly optimized drug candidates continues to grow, the strategic application of privileged scaffolds like 5-Fluoro-2-methoxypyridin-4-amine will undoubtedly play a crucial role in the future of drug discovery.
References
- CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
- Lucas, T., Dietz, J.-P., & Opatz, T. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445–450.
-
Borzilleri, R. M., et al. (2005). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][4][5]triazine-based VEGFR-2 kinase inhibitors. Journal of Medicinal Chemistry, 48(12), 3991-4008.
- Lam, P. Y. S., et al. (2003). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic Letters, 5(14), 2425–2428.
- Wang, X., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2741.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 5. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
"5-Fluoro-2-methoxypyridin-4-amine" as a building block in medicinal chemistry
Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone, prized for its versatile chemical reactivity and its ability to engage in critical hydrogen bonding interactions with biological targets.[1] The strategic incorporation of fluorine into this privileged heterocycle offers medicinal chemists a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[2] The introduction of a fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and fine-tune pKa and lipophilicity, thereby improving oral bioavailability and cell permeability.[2] This guide focuses on a particularly valuable building block that marries these features: 5-Fluoro-2-methoxypyridin-4-amine (CAS 58381-05-8).
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5-Fluoro-2-methoxypyridin-4-amine, from its fundamental properties to its potential applications as a key intermediate in the synthesis of novel therapeutics. We will explore its synthesis, reactivity, and the strategic rationale for its use in medicinal chemistry programs, with a focus on providing actionable insights and methodologies.
Physicochemical Properties and Structural Features
A thorough understanding of a building block's intrinsic properties is paramount for its effective deployment in a synthetic strategy. The structural attributes of 5-Fluoro-2-methoxypyridin-4-amine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 58381-05-8 | [3] |
| Molecular Formula | C₆H₇FN₂O | [3] |
| Molecular Weight | 142.13 g/mol | [3] |
| Appearance | White to off-white solid | Inferred from typical aminopyridines |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and methanol. | Inferred from typical aminopyridines |
The key structural features of 5-Fluoro-2-methoxypyridin-4-amine are the pyridine core, a primary amino group at the 4-position, a fluorine atom at the 5-position, and a methoxy group at the 2-position. The interplay of these functional groups dictates the molecule's reactivity and its potential interactions with biological targets. The electron-withdrawing fluorine atom influences the electron density of the pyridine ring and the basicity of the amino group. The methoxy group, an electron-donating group, also modulates the ring's electronics and can influence its metabolic stability.
Synthesis of 5-Fluoro-2-methoxypyridin-4-amine
While specific, detailed experimental procedures for the synthesis of 5-Fluoro-2-methoxypyridin-4-amine are not extensively reported in readily available literature, a plausible synthetic route can be devised based on established methodologies for the preparation of substituted aminopyridines. A potential retrosynthetic analysis is outlined below.
Caption: Retrosynthetic analysis of 5-Fluoro-2-methoxypyridin-4-amine.
A common strategy for the synthesis of aminopyridines involves the reduction of a corresponding nitro-substituted precursor. Therefore, the synthesis of 5-Fluoro-2-methoxypyridin-4-amine would likely proceed through the following key steps:
-
Nitration of a Dihalopyridine: Starting from a commercially available dihalopyridine, such as 2,4-dichloro-5-fluoropyridine, a nitration reaction would introduce a nitro group at the 4-position.
-
Selective Methoxylation: The subsequent step would involve a selective nucleophilic aromatic substitution to replace the chlorine atom at the 2-position with a methoxy group. The reactivity of the two chlorine atoms would need to be carefully considered to achieve the desired regioselectivity.
-
Reduction of the Nitro Group: The final step would be the reduction of the nitro group to the primary amine, yielding the target molecule.
Exemplary Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of 2-Chloro-5-fluoro-4-nitropyridine: To a solution of 2,4-dichloro-5-fluoropyridine in concentrated sulfuric acid, a nitrating agent such as fuming nitric acid or potassium nitrate would be added portion-wise at a controlled temperature (e.g., 0-5 °C). The reaction mixture would then be carefully quenched with ice and the product extracted with an organic solvent.
-
Step 2: Synthesis of 4-Nitro-5-fluoro-2-methoxypyridine: The 2-chloro-5-fluoro-4-nitropyridine would be dissolved in methanol, and a base such as sodium methoxide would be added. The reaction would be heated to reflux until completion, as monitored by TLC or LC-MS.
-
Step 3: Synthesis of 5-Fluoro-2-methoxypyridin-4-amine: The 4-nitro-5-fluoro-2-methoxypyridine would be reduced to the corresponding amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation using a palladium catalyst.
Reactivity and Application in Medicinal Chemistry
The primary amino group of 5-Fluoro-2-methoxypyridin-4-amine is the key handle for its elaboration into more complex molecules. This versatile functional group can participate in a wide range of chemical transformations, making it an invaluable building block for the synthesis of diverse compound libraries.
Caption: Key reactions and potential applications of 5-Fluoro-2-methoxypyridin-4-amine.
1. N-Arylation and N-Alkenylation Reactions:
The amino group can readily undergo palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with a variety of aryl and heteroaryl halides or triflates. This reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex diaryl amines and related structures that are prevalent in kinase inhibitors and other targeted therapies.
Exemplary Buchwald-Hartwig Coupling Protocol:
-
Reagents: 5-Fluoro-2-methoxypyridin-4-amine (1.0 equiv), aryl halide (1.2 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).
-
Solvent: Anhydrous, degassed toluene or dioxane.
-
Procedure: To a sealed reaction vessel under an inert atmosphere, the reagents are added. The mixture is heated to 80-110 °C with stirring until the starting materials are consumed. After cooling, the reaction is worked up by filtration through celite, followed by extraction and purification by column chromatography.
2. Acylation and Sulfonylation Reactions:
The primary amine can be easily acylated with acyl chlorides or activated carboxylic acids to form amides, or sulfonated with sulfonyl chlorides to form sulfonamides. These functional groups are important for modulating the electronic and steric properties of a molecule and can participate in key hydrogen bonding interactions with protein targets.
3. Reductive Amination:
Reaction with aldehydes or ketones under reductive conditions (e.g., using sodium triacetoxyborohydride) provides access to secondary and tertiary amines. This transformation is highly valuable for introducing diverse alkyl substituents and for building out molecular scaffolds.
Potential Therapeutic Applications
The unique substitution pattern of 5-Fluoro-2-methoxypyridin-4-amine makes it an attractive building block for the development of a variety of therapeutic agents.
-
Kinase Inhibitors: The aminopyridine core is a well-established pharmacophore in many kinase inhibitors, where the amino group often forms a crucial hydrogen bond with the hinge region of the kinase domain. The fluorine and methoxy substituents on the pyridine ring can be used to fine-tune the selectivity and pharmacokinetic properties of these inhibitors.
-
GPCR Ligands: G-protein coupled receptors (GPCRs) are a major class of drug targets. The aminopyridine scaffold can serve as a template for the design of novel GPCR agonists and antagonists.
-
PET Imaging Ligands: The incorporation of fluorine makes this building block particularly interesting for the development of positron emission tomography (PET) imaging agents. The fluorine atom can be replaced with the radioactive isotope ¹⁸F, allowing for non-invasive imaging and target engagement studies in vivo. While direct use of 5-Fluoro-2-methoxypyridin-4-amine in a reported PET ligand was not found, structurally related compounds containing a 2-fluoro-4-methoxyphenyl moiety have been explored for this purpose.[4]
Conclusion and Future Outlook
5-Fluoro-2-methoxypyridin-4-amine represents a valuable and versatile building block for medicinal chemistry. Its unique combination of a reactive amino group, a fluorine atom for property modulation, and a methoxy group for further tuning of electronics and metabolism makes it an attractive starting point for the synthesis of novel drug candidates. While detailed synthetic procedures and specific applications in approved drugs are not yet widely documented, the principles of modern organic synthesis and the known utility of related fluorinated aminopyridine scaffolds strongly suggest its potential for future drug discovery efforts. As the demand for more sophisticated and highly optimized drug candidates continues to grow, building blocks like 5-Fluoro-2-methoxypyridin-4-amine will undoubtedly play an increasingly important role in the medicinal chemist's toolbox.
References
-
PubChem. (n.d.). 4-Amino-5-fluoro-2-methoxypyrimidine. Retrieved from [Link]
-
MDPI. (2022, December 29). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]
-
PubMed. (2022, February 10). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. Retrieved from [Link]
Sources
A-Z Guide to the Biological Activity of Fluorinated Aminopyridines: From Synthesis to Therapeutic Applications
Abstract
The strategic incorporation of fluorine into the aminopyridine scaffold has become a cornerstone of modern medicinal chemistry, yielding compounds with enhanced potency, selectivity, and pharmacokinetic profiles.[1][2] This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of fluorinated aminopyridines. We delve into their diverse therapeutic applications, including their roles as kinase inhibitors in oncology, agents targeting voltage-gated potassium channels in neuroscience, and novel antimicrobial compounds.[3][4][5] This paper serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and field-proven insights to accelerate the discovery and development of next-generation therapeutics based on this privileged chemical motif.
Introduction: The Power of Fluorine in the Aminopyridine Scaffold
The aminopyridine core is a "privileged scaffold" in drug discovery, recognized for its versatile therapeutic properties, including antimicrobial, antiviral, and antitumor activities.[4] When combined with fluorine—the most electronegative element—the resulting fluorinated aminopyridines exhibit profoundly altered physicochemical properties.[1][2]
Why Fluorine? The Causality Behind Its Strategic Use:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This enhances the compound's half-life and bioavailability.[1][2]
-
Modulation of Basicity (pKa): Fluorine's strong electron-withdrawing nature lowers the pKa of the pyridine nitrogen. This is a critical parameter for drug design, as it influences the compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and target binding.
-
Enhanced Target Binding: Fluorine can engage in unique, non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency.
-
Lipophilicity and Permeability: The effect of fluorine on lipophilicity is context-dependent.[6][7] While a single fluorine atom can increase lipophilicity, polyfluorination can sometimes decrease it.[6] This tunability allows for fine-tuning a molecule's ability to cross biological membranes, including the blood-brain barrier (BBB), which is crucial for neurological drug development.[8]
This guide will systematically unpack these principles, connecting them to tangible biological outcomes and experimental designs.
Synthetic Strategies for Fluorinated Aminopyridines
The synthesis of fluorinated aminopyridines can be challenging due to the electron-deficient nature of the pyridine ring. However, several reliable methods have been established.
Common Synthetic Routes:
-
Nucleophilic Aromatic Substitution (SNAr): This is a common method where a leaving group (e.g., chloro- or bromo-) on the pyridine ring is displaced by a fluoride source.[9]
-
Balz-Schiemann Reaction: This classic reaction involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to install the fluorine atom.[9][10]
-
From Pyridine N-Oxides: Pyridine N-oxides can be converted into 2-pyridyltrialkylammonium salts, which serve as effective precursors for the synthesis of 2-fluoropyridines under mild conditions.[9]
-
Multi-component Reactions: Efficient one-pot procedures have been developed for the regioselective synthesis of fluorinated 2-aminopyridines from simple starting materials.[11]
Below is a representative, detailed protocol for the synthesis of a fluorinated aminopyridine precursor.
Detailed Protocol 1: Synthesis of 3-Fluoro-4-Pyridine Carboxylic Acid
This protocol describes the synthesis of a key intermediate for producing 3-fluoro-4-aminopyridine via a Hofmann degradation pathway.[12]
Objective: To synthesize 3-fluoro-4-pyridine carboxylic acid from 3-fluoropyridine.
Materials:
-
3-Fluoropyridine
-
Strong base (e.g., Lithium diisopropylamide - LDA)
-
Dry Tetrahydrofuran (THF)
-
Carbon Dioxide (gas or dry ice)
-
2M Hydrochloric Acid (HCl)
-
Water
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-fluoropyridine (5.0 g) in dry THF.
-
Deprotonation: Cool the solution to -70 °C using a dry ice/acetone bath. Slowly add a solution of a strong base (e.g., LDA) to deprotonate the pyridine ring. Maintain the temperature at -70 °C and stir for 3 hours.
-
Scientific Rationale: The strong base is required to remove a proton from the electron-deficient pyridine ring. The low temperature prevents side reactions and ensures regioselectivity.
-
-
Carboxylation: Slowly introduce carbon dioxide gas into the reaction mixture or add crushed dry ice. Allow the reaction to slowly warm to room temperature.[12]
-
Scientific Rationale: The anionic pyridine species acts as a nucleophile, attacking the electrophilic carbon of CO2 to form a carboxylate salt.
-
-
Quenching and Work-up: Add water (30 mL) to the reaction flask.[12] Remove the THF under reduced pressure.
-
Acidification and Precipitation: Adjust the pH of the remaining aqueous solution to 3-5 using 2M HCl.[12] A white solid precipitate should form.
-
Isolation: Stir the suspension at room temperature for 1 hour to ensure complete precipitation.[12] Collect the solid by vacuum filtration.
-
Drying: Dry the collected white powder in a vacuum oven at 45 °C for 24 hours to yield the final product, 3-fluoro-4-pyridine carboxylic acid.
-
Validation: Characterize the product using standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Diverse Biological Activities and Therapeutic Targets
Fluorinated aminopyridines exhibit a broad spectrum of biological activities, making them valuable scaffolds for targeting various diseases.
Neuroscience: Modulators of Voltage-Gated Potassium Channels
The parent compound, 4-aminopyridine (4-AP), is a known blocker of voltage-gated potassium (K+) channels.[3][13] By blocking these channels, 4-AP prolongs the action potential, which can enhance neurotransmitter release and restore nerve signal conduction in demyelinated axons.[13][14] This mechanism is the basis for its use in treating walking disabilities in multiple sclerosis (MS).[14]
Fluorination of the 4-AP scaffold has been a key strategy in developing novel agents for both therapy and diagnostic imaging.
-
[18F]3-fluoro-4-aminopyridine ([18F]3F4AP): This radiolabeled compound is a promising PET tracer for imaging demyelinated axons in the central nervous system.[15] It specifically targets the exposed K+ channels in these damaged neurons, offering a non-invasive way to monitor diseases like MS.[15][16]
-
Metabolic Stability: Studies have shown that adding substituents, such as a methyl group, to the fluorinated 4-AP ring can improve metabolic stability, a critical factor for developing effective CNS drugs.[16]
Oncology: Kinase Inhibitors
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The aminopyridine scaffold is a common feature in many kinase inhibitors.
-
Structure-Activity Relationship (SAR): SAR studies on 2-aminopyridine derivatives have identified potent inhibitors for kinases like ALK2, which is implicated in certain cancers.[5]
-
Improving Selectivity: Strategic modifications to the aminopyridine core, including fluorination, can significantly enhance a compound's selectivity for a specific kinase, reducing off-target effects.[5] The introduction of fluorine can also improve potency.[17]
| Compound/Modification | Target Kinase | Activity (IC50) | Key SAR Insight |
| 2-Aminopyridine Core | ALK2 | Varies | A privileged scaffold for ALK2 inhibition.[5] |
| 2-Methylpyridine Derivative | ALK2 | High Potency | Increased potency and selectivity over parent compound.[5] |
| Imidazo[1,2-a]pyridine | PI3K/mTOR | Nanomolar range | A potent scaffold for dual PI3K/mTOR inhibitors.[17] |
| Fluorinated Pyrimidines | FAK | 91.4 nM | Fluorination contributes to potent FAK inhibition.[18] |
Table 1: Structure-Activity Relationship Highlights for Aminopyridine-based Kinase Inhibitors.
Infectious Diseases: Antimicrobial Agents
Fluorinated aminopyridines and related structures have shown promising activity against various pathogens. Amine fluorides, in general, are known for their antibacterial effects against oral bacteria responsible for dental caries and periodontal diseases.[19]
-
Mechanism of Action: The antibacterial activity of these compounds is often linked to their ability to disrupt bacterial cell membranes and inhibit essential enzymes.[20]
-
Broad-Spectrum Potential: Derivatives have demonstrated activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.[4] Some fluorinated compounds have shown higher activity than commercial antibiotics like amikacin against specific strains.[21]
Standardized Experimental Protocols
To ensure reproducibility and reliability in research, standardized protocols are essential. Here, we provide step-by-step guides for two key assays.
Detailed Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a fluorinated aminopyridine against a target protein kinase.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant protein kinase and its specific substrate
-
Test compound (fluorinated aminopyridine) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
96-well assay plates
-
Detection reagents (e.g., ADP-Glo™, Lance®, or radiolabeled [γ-32P]ATP)
-
Plate reader (luminescence, fluorescence, or scintillation counter)
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compound in DMSO and then dilute further into the kinase assay buffer.
-
Reaction Mixture: In each well of the assay plate, add the following in order: a. Kinase buffer b. Test compound solution (or DMSO for control wells) c. Enzyme solution (kinase)
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
Initiate Reaction: Add a mixture of the substrate and ATP to each well to start the kinase reaction.[22]
-
Scientific Rationale: The concentration of ATP should ideally be at or near its Km value for the kinase to ensure sensitive detection of competitive inhibitors.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.
-
Terminate Reaction: Stop the reaction by adding a stop solution, which typically contains a chelating agent like EDTA to sequester Mg2+, an essential cofactor for kinases.[23]
-
Detection: Add the detection reagents according to the manufacturer's protocol. This step quantifies the amount of product formed (e.g., phosphorylated substrate or ADP).
-
Data Analysis: Measure the signal using the appropriate plate reader. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Detailed Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method to determine the antimicrobial efficacy of a fluorinated aminopyridine.
Objective: To find the lowest concentration of a compound that visibly inhibits the growth of a specific bacterium.
Materials:
-
Test compound (fluorinated aminopyridine)
-
Bacterial strain (e.g., S. aureus or E. coli)
-
Sterile Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL[24]
-
Incubator (37°C)
-
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compound in MHB directly in the 96-well plate. Typically, 50-100 µL of broth is added to each well first.[24]
-
Controls: Include the following controls on each plate:
-
Sterility Control: MHB only (no bacteria, no compound).
-
Growth Control: MHB with bacteria (no compound).
-
-
Inoculation: Add a standardized bacterial inoculum to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[24]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[24][25]
-
Determine MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).[26]
-
Quantitative Reading (Optional): Use a plate reader to measure the optical density at 600 nm (OD600) to quantify bacterial growth.[25]
-
Validation: The assay is valid if there is no growth in the sterility control well and clear, robust growth in the growth control well.
Conclusion and Future Perspectives
Fluorinated aminopyridines represent a highly versatile and valuable class of molecules in drug discovery.[1][2] Their unique properties, conferred by the strategic incorporation of fluorine, have led to significant advances in neuroscience, oncology, and infectious disease research. The ability to fine-tune physicochemical parameters like metabolic stability, pKa, and lipophilicity allows for the rational design of compounds with improved therapeutic profiles.[1][2][6]
Future research will likely focus on:
-
Developing novel synthetic methodologies to access more complex and diverse fluorinated aminopyridine libraries.
-
Exploring new therapeutic targets by screening these compounds against a wider range of biological systems.
-
Leveraging computational modeling and machine learning to better predict the impact of specific fluorination patterns on a compound's activity and pharmacokinetic properties.[27]
-
Expanding the use of 18F-labeled aminopyridines for PET imaging to diagnose and monitor a broader array of diseases, including various cancers and neurodegenerative disorders.[28]
By continuing to integrate synthetic chemistry, molecular biology, and advanced analytical techniques, the full therapeutic potential of fluorinated aminopyridines will undoubtedly be realized, leading to the development of safer and more effective medicines.
References
-
Sedehizadeh, S., Keogh, M., & Maddison, P. (2012). The use of aminopyridines in neurological disorders. Clinical Neuropharmacology, 35(4), 191–200. [Link]
-
Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons. (2024). Journal of Nuclear Medicine. [Link]
-
Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. (2019). ResearchGate. [Link]
-
Bernús, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). MDPI. [Link]
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). ResearchGate. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). PubMed Central (PMC). [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
-
Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. (n.d.). Future Science. [Link]
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). PubMed. [Link]
-
Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants. (2018). PubMed. [Link]
-
In vitro kinase assay. (2022). Bio-protocol. [Link]
-
Mossine, A. V., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. [Link]
-
4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). Pharmacia. [Link]
-
An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. (2022). MDPI. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]
-
Fluorinated Molecules as Drugs and Imaging Agents in the CNS. (2018). ResearchGate. [Link]
-
4-Aminopyridine. (n.d.). Wikipedia. [Link]
-
Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. [Link]
-
Steinberg, D., et al. (1998). In vitro assessment of the antimicrobial activity of a local sustained release device containing amine fluoride for the treatment of oral infectious diseases. PubMed. [Link]
-
Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. (2015). ResearchGate. [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2025). PubMed. [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). NCBI Bookshelf. [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]
-
Synthesis of K+ channel radioligand [18F]5-methyl-3-fluoro-4-aminopyridine and PET imaging in mice. (2024). National Institutes of Health. [Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). ACS Publications. [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2023). ResearchGate. [Link]
-
Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. (n.d.). Europe PMC. [Link]
- Synthesis method of 3-fluorine-4-aminopyridine. (2010).
-
Relation between surface activity and antibacterial activity of amine-fluorides. (n.d.). The Hebrew University of Jerusalem. [Link]
-
In vitro kinase assay v1. (2023). ResearchGate. [Link]
-
Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024). ChemRxiv. [Link]
-
Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (n.d.). Royal Society of Chemistry. [Link]
-
Neuroprotective Properties of 4-Aminopyridine. (2021). Neurology Neuroimmunology & Neuroinflammation. [Link]
-
Enhancement of Fluoride's Antibacterial and Antibiofilm Effects against Oral Staphylococcus aureus by the Urea Derivative BPU. (2024). MDPI. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
Determination of Minimum Inhibitory Concentration (MIC). (n.d.). Bio-protocol. [Link]
-
The oral fluorinated pyrimidines. (2001). PubMed. [Link]
-
Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. (2022). MDPI. [Link]
-
The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. (2021). MDPI. [Link]
-
Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2023). ResearchGate. [Link]
-
Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (2023). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]
- 13. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 14. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 15. Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 16. Synthesis of K+ channel radioligand [18F]5-methyl-3-fluoro-4-aminopyridine and PET imaging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. In vitro assessment of the antimicrobial activity of a local sustained release device containing amine fluoride for the treatment of oral infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cris.huji.ac.il [cris.huji.ac.il]
- 21. mdpi.com [mdpi.com]
- 22. In vitro kinase assay [protocols.io]
- 23. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. microbe-investigations.com [microbe-investigations.com]
- 25. protocols.io [protocols.io]
- 26. youtube.com [youtube.com]
- 27. chemrxiv.org [chemrxiv.org]
- 28. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic deployment of 5-Fluoro-2-methoxypyridin-4-amine in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 5-Fluoro-2-methoxypyridin-4-amine as a pivotal building block in the synthesis of targeted kinase inhibitors. We will delve into the rationale behind its use, detailed synthetic protocols for exemplary kinase inhibitors, and an exploration of the structure-activity relationships that underscore its importance in medicinal chemistry.
Introduction: The Privileged Scaffold in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, regulating processes such as cell growth, proliferation, and differentiation.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[1]
Within the vast chemical space of kinase inhibitors, certain structural motifs have emerged as "privileged scaffolds" due to their ability to favorably interact with the ATP-binding site of kinases. The substituted aminopyridine core is one such scaffold. 5-Fluoro-2-methoxypyridin-4-amine has gained significant traction as a key intermediate in the synthesis of potent and selective kinase inhibitors. The strategic placement of the fluoro and methoxy groups on the pyridine ring confers unique properties that enhance binding affinity, selectivity, and pharmacokinetic profiles of the resulting inhibitor. The methoxy group can act as a hydrogen bond acceptor, while the fluorine atom can modulate the pKa of the pyridine nitrogen and engage in favorable orthogonal interactions within the kinase active site.[3]
This guide will focus on the practical application of this versatile building block, providing detailed protocols and insights into its use in the synthesis of inhibitors targeting key kinases such as Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs).
The Role of 5-Fluoro-2-methoxypyridin-4-amine in the Synthesis of Pirtobrutinib (A BTK Inhibitor)
A prominent example highlighting the significance of the 5-fluoro-2-methoxybenzoyl moiety, derived from a close structural analog of our topic compound, is in the synthesis of Pirtobrutinib. Pirtobrutinib is a highly selective, non-covalent inhibitor of Bruton's Tyrosine Kinase (BTK) approved for the treatment of relapsed or refractory mantle cell lymphoma.[4] The "5-fluoro-2-methoxybenzamido" group is a critical component of Pirtobrutinib, contributing to its potent and selective inhibition of BTK.
While the synthesis of Pirtobrutinib itself starts from 5-fluoro-2-methoxybenzoic acid, the underlying chemistry and the importance of this substituted aromatic ring are directly relevant to the application of 5-Fluoro-2-methoxypyridin-4-amine. The following section outlines the key synthetic step involving the formation of the critical benzamide bond.
Protocol: Amide Coupling to form a Key Pirtobrutinib Intermediate
This protocol describes the coupling of 5-fluoro-2-methoxybenzoic acid with a key amine intermediate in the synthesis of Pirtobrutinib. This reaction is illustrative of the types of transformations where 5-Fluoro-2-methoxypyridin-4-amine could be utilized, for instance, after conversion to the corresponding carboxylic acid or in direct coupling reactions.
Reaction Scheme:
Caption: Amide coupling to form a key Pirtobrutinib precursor.
Materials:
| Reagent | CAS Number | Molecular Weight |
| 5-Fluoro-2-methoxybenzoic acid | 385-43-3 | 170.12 |
| (S)-5-amino-3-(4-(aminomethyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide | 2101700-14-3 | 369.32 |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 148893-10-1 | 380.23 |
| DIPEA (N,N-Diisopropylethylamine) | 7087-68-5 | 129.24 |
| DMF (N,N-Dimethylformamide) | 68-12-2 | 73.09 |
Procedure:
-
To a solution of 5-fluoro-2-methoxybenzoic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of (S)-5-amino-3-(4-(aminomethyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide (1.0 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Pirtobrutinib precursor.
Self-Validation: The successful synthesis of the product can be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to verify the molecular structure and purity.
Direct Application: Synthesis of Pyrrolopyridazine JAK3 Inhibitors
A direct application of 5-Fluoro-2-methoxypyridin-4-amine is in the synthesis of potent Janus Kinase (JAK) inhibitors. A patent for pyrrolopyridazine derivatives as JAK3 inhibitors describes the synthesis of compounds containing the "6-(5-fluoro-2-methoxypyridin-4-yl)" moiety.[5] These compounds have shown significant inhibitory activity against JAK3, a key enzyme in the signaling pathways of several cytokines involved in inflammatory and autoimmune diseases.
Protocol: Suzuki Coupling for the Synthesis of a JAK3 Inhibitor Precursor
This protocol outlines a key Suzuki coupling reaction to construct the core of a JAK3 inhibitor, demonstrating the utility of 5-Fluoro-2-methoxypyridin-4-amine in palladium-catalyzed cross-coupling reactions.
Reaction Scheme:
Caption: Suzuki coupling reaction for JAK3 inhibitor synthesis.
Materials:
| Reagent | CAS Number | Molecular Weight |
| 6-Bromo-pyrrolopyridazine derivative | Varies | Varies |
| 5-Fluoro-2-methoxypyridin-4-ylboronic acid pinacol ester | 1346618-80-6 | 269.09 |
| Pd(dppf)Cl2 ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | 72287-26-4 | 731.73 |
| Potassium Carbonate (K2CO3) | 584-08-7 | 138.21 |
| 1,4-Dioxane | 123-91-1 | 88.11 |
| Water | 7732-18-5 | 18.02 |
Procedure:
-
To a reaction vessel, add the 6-bromo-pyrrolopyridazine derivative (1.0 eq), 5-fluoro-2-methoxypyridin-4-ylboronic acid pinacol ester (1.2 eq), and potassium carbonate (2.0 eq).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Add Pd(dppf)Cl2 (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired coupled product.
Self-Validation: The structure and purity of the synthesized compound should be confirmed using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Structure-Activity Relationship (SAR) Insights
The strategic incorporation of the 5-fluoro and 2-methoxy substituents on the pyridine ring provides distinct advantages in kinase inhibitor design:
-
Fluorine: The electron-withdrawing nature of the fluorine atom can lower the pKa of the pyridine nitrogen, which can be crucial for optimizing the overall physicochemical properties of the drug candidate, such as solubility and cell permeability. Furthermore, the fluorine atom can form favorable non-covalent interactions, such as hydrogen bonds or halogen bonds, with amino acid residues in the kinase active site, thereby enhancing binding affinity and selectivity.[3]
-
Methoxy Group: The methoxy group at the 2-position can act as a hydrogen bond acceptor, forming a key interaction with the hinge region of the kinase, a common binding motif for many kinase inhibitors. This interaction helps to anchor the inhibitor in the ATP-binding pocket.[3]
Targeted Signaling Pathways
The kinase inhibitors synthesized using 5-Fluoro-2-methoxypyridin-4-amine target critical signaling pathways implicated in cancer and autoimmune diseases.
BTK Signaling Pathway:
Caption: Pirtobrutinib inhibits the BTK signaling pathway.
JAK-STAT Signaling Pathway:
Caption: JAK inhibitors block the JAK-STAT signaling cascade.
Conclusion
5-Fluoro-2-methoxypyridin-4-amine is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its unique substitution pattern provides a strategic advantage for achieving high potency, selectivity, and favorable drug-like properties. The detailed protocols and insights provided in this guide are intended to empower researchers in their efforts to design and synthesize the next generation of targeted therapeutics.
References
-
Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
-
Bhullar, K. S., Lagarón, N. O., McGowan, E. M., Parmar, I., Jha, A., Hubbard, B. P., & Rupasinghe, S. G. (2018). Kinase-targeted cancer therapies: progress, challenges and future directions. Molecular Cancer, 17(1), 48. [Link]
-
Mato, A. R., Shah, N. N., Jurczak, W., Cheah, C. Y., Pagel, J. M., Woyach, J. A., ... & Morschhauser, F. (2021). Pirtobrutinib in relapsed or refractory B-cell malignancies (BRUIN): a phase 1/2 study. The Lancet, 398(10306), 1159-1171. [Link]
- European Patent Office. (2014). PYRROLOPYRIDAZINE JAK3 INHIBITORS AND THEIR USE FOR THE TREATMENT OF INFLAMMATORY AND AUTOIMMUNE DISEASES (EP2755998A1).
-
Zhou, Y., Zhang, Y., & Li, J. (2016). The role of fluorine in drug design and development. Current Topics in Medicinal Chemistry, 16(12), 1356-1377. [Link]
- Google Patents. (2022). Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide (WO2022056100A1).
- Google Patents. (2023). Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide (US20230322682A1).
- Google Patents. (2013). Serine/threonine kinase inhibitors (WO2013130976A1).
- Google Patents. (2021). Spiro compounds as melanocortin 4 receptor antagonists and uses thereof (WO2021250541A1).
- Google Patents. (2015).
-
Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422-439. [Link]
-
Lead Sciences. (S)-5-Amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide. [Link]
-
Technical Disclosure Commons. (2024). Novel crystalline form of Pirtobrutinib and its process for preparation. [Link]
-
ChemBK. (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide. [Link]
- Google Patents. (2024).
- Google Patents. (2024).
- European Patent Office. (2012). PYRROLOPYRIDAZINE JAK3 INHIBITORS AND THEIR USE FOR THE TREATMENT OF INFLAMMATORY AND AUTOIMMUNE DISEASES (EP2755998A1).
Sources
- 1. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalkinomics.com [chemicalkinomics.com]
- 3. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions [mdpi.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Strategic Role of 5-Fluoro-2-methoxypyrimidin-4-amine in Capecitabine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide delves into the synthesis and application of the pivotal intermediate, 5-Fluoro-2-methoxypyrimidin-4-amine, in the production of Capecitabine. As a Senior Application Scientist, this document is structured to provide not only detailed protocols but also the underlying scientific rationale, ensuring both technical accuracy and practical, field-proven insights.
Introduction: The Significance of Capecitabine and its Synthesis
Capecitabine, marketed under the brand name Xeloda®, is an orally administered chemotherapeutic agent used in the treatment of various cancers, including metastatic breast and colorectal cancers.[1][2] It is a prodrug of 5-fluorouracil (5-FU), designed for tumor-selective activation, which enhances its efficacy while reducing systemic toxicity.[2][3] The synthesis of Capecitabine is a multi-step process, and the efficiency of each step, along with the purity of the intermediates, is critical for the final drug product's quality and yield.
While various synthetic routes to Capecitabine have been described, many originate from 5-fluorocytosine.[4][5] The intermediate, 5-Fluoro-2-methoxypyrimidin-4-amine, represents a key building block in certain synthetic strategies, offering a stable and reactive precursor for the construction of the final Capecitabine molecule.
The Intermediate: 5-Fluoro-2-methoxypyrimidin-4-amine
It is important to clarify a potential point of ambiguity. The query refers to "5-Fluoro-2-methoxypyridin-4-amine." However, the core heterocyclic structure in Capecitabine is a pyrimidine, not a pyridine. The correct and relevant intermediate is 5-Fluoro-2-methoxypyrimidin-4-amine (CAS 1993-63-1).[6][7] This document will proceed with the scientifically accurate pyrimidine derivative.
This intermediate is a well-characterized compound used as a reference material in the commercial production of Capecitabine, ensuring quality control and adherence to stringent regulatory standards.[6]
Synthetic Pathway Overview
The synthesis of Capecitabine generally involves the coupling of a protected 5-deoxy-D-ribofuranose derivative with a modified 5-fluorocytosine base.[8][9] The use of 5-Fluoro-2-methoxypyrimidin-4-amine as a starting material or key intermediate can be situated within a broader synthetic strategy. A plausible synthetic logic involves the initial preparation of this substituted pyrimidine, followed by the introduction of the N-pentyloxycarbonyl group and subsequent glycosylation with the sugar moiety.
The following diagram illustrates a conceptual workflow for the synthesis of a Capecitabine precursor from 5-Fluoro-2-methoxypyrimidin-4-amine.
Caption: Conceptual workflow for Capecitabine synthesis.
Detailed Protocols
Synthesis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one (A Precursor to the Amine)
The synthesis of 5-Fluoro-2-methoxypyrimidin-4-amine can proceed from 5-Fluoro-2-methoxypyrimidin-4(3H)-one. The preparation of this precursor is a critical first step.
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in anhydrous methanol.
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium methoxide in methanol (1.0 eq) dropwise, ensuring the temperature is maintained below 10 °C.[10]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, carefully neutralize the mixture with a dilute HCl solution. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x volumes).[10]
-
Hydrolysis: To the obtained intermediate, add concentrated hydrochloric acid (2.0-3.0 eq). Heat the mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours.[10]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. Neutralize the solution with a saturated sodium bicarbonate solution to a pH of approximately 7. The crude product may precipitate and can be collected by vacuum filtration.[10]
Analytical Characterization of Intermediates
The purity and identity of the intermediates must be confirmed using standard analytical techniques.
| Technique | Purpose | Typical Parameters |
| HPLC | Purity assessment and quantification of impurities. | C18 reversed-phase column, gradient elution with water and acetonitrile (both with 0.1% formic acid), UV detection at 254 nm.[11] |
| ¹H NMR | Structural confirmation and identification of byproducts. | 400 MHz spectrometer, deuterated solvent (e.g., DMSO-d₆).[12] |
| Mass Spec | Determination of molecular weight and fragmentation patterns. | LC-MS with electrospray ionization (ESI) in positive and negative modes.[12] |
From Intermediate to Capecitabine: The Glycosylation Step
The crucial step in the synthesis is the coupling of the pyrimidine base with the sugar derivative. While a direct protocol starting from 5-Fluoro-2-methoxypyrimidin-4-amine is not extensively detailed in the provided literature, the general principles of Vorbrüggen glycosylation are applicable.[9] This reaction typically involves the silylation of the heterocyclic base to enhance its nucleophilicity, followed by reaction with an activated sugar derivative in the presence of a Lewis acid catalyst.
A more commonly documented approach involves the reaction of a silylated N⁴-(n-pentyloxycarbonyl)-5-fluorocytosine with a protected 5-deoxy-D-ribofuranose.[13][14]
Trustworthiness and Self-Validating Systems
In any synthetic protocol, the concept of a self-validating system is paramount. This is achieved through:
-
In-process controls: Regular monitoring of the reaction by TLC or HPLC to ensure complete conversion and identify any side products.
-
Rigorous characterization of intermediates: Full analytical characterization (NMR, MS, HPLC) of each isolated intermediate to confirm its structure and purity before proceeding to the next step.
-
Material balance: Accounting for the mass of reactants and products at each stage to ensure the efficiency of the process.
Conclusion
5-Fluoro-2-methoxypyrimidin-4-amine is a valuable intermediate and reference standard in the synthesis of Capecitabine. While direct, detailed protocols for its use as a primary starting material are less common in publicly available literature compared to routes starting from 5-fluorocytosine, its role in ensuring the quality and purity of the final active pharmaceutical ingredient is undeniable. The protocols and analytical methods outlined in this guide provide a framework for the synthesis and characterization of key precursors, emphasizing the importance of scientific rigor and robust analytical validation in pharmaceutical development.
References
- CN102924548A - Synthesis method of capecitabine - Google P
-
Synthesis of capecitabine - ResearchGate. (URL: [Link])
-
New Method for Synthesis of Antitumor Drug Capecitabine | Request PDF - ResearchGate. (URL: [Link])
- EP2241556A1 - Method for the preparation of capecitabine and intermediates used in said method - Google P
- US20110224422A1 - Preparation of capecitabine - Google P
-
5-Fluoro-2-methoxypyrimidin-4-amine | CAS 1993-63-1 - Veeprho. (URL: [Link])
-
Design of a novel oral fluoropyrimidine carbamate, capecitabine, which generates 5-fluorouracil selectively in tumours by enzymes concentrated in human liver and cancer tissue - PubMed. (URL: [Link])
- WO2011104540A1 - One step process for the preparation of capecitabine - Google P
-
Capecitabine: a review of its use in the treatment of advanced or metastatic colorectal cancer - PubMed. (URL: [Link])
-
Mechanism of action of 5-fluorouracil: Capecitabine is a prodrug that... - ResearchGate. (URL: [Link])
-
Method for the preparation of capecitabine and intermediates used in said method - Patent WO-2009071726-A1 - PubChem. (URL: [Link])
-
5‑Fluorouracil and capecitabine therapies for the treatment of colorectal cancer (Review). (URL: [Link])
-
5‑Fluorouracil and capecitabine therapies for the treatment of colorectal cancer (Review). (URL: [Link])
-
Novel technology for synthesis of capecitabine - Eureka | Patsnap. (URL: [Link])
-
process for preparing capecitabine - Justia Patents. (URL: [Link])
-
Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics - PMC - NIH. (URL: [Link])
Sources
- 1. Capecitabine: a review of its use in the treatment of advanced or metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5‑Fluorouracil and capecitabine therapies for the treatment of colorectal cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of a novel oral fluoropyrimidine carbamate, capecitabine, which generates 5-fluorouracil selectively in tumours by enzymes concentrated in human liver and cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102924548A - Synthesis method of capecitabine - Google Patents [patents.google.com]
- 5. US20110224422A1 - Preparation of capecitabine - Google Patents [patents.google.com]
- 6. veeprho.com [veeprho.com]
- 7. 5-Fluoro-2-methoxypyrimidin-4-amine - SRIRAMCHEM [sriramchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. EP2241556A1 - Method for the preparation of capecitabine and intermediates used in said method - Google Patents [patents.google.com]
- 14. Method for the preparation of capecitabine and intermediates used in said method - Patent WO-2009071726-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Central Role of Kinases and the Aminopyrimidine Scaffold
An In-Depth Technical Guide to In Vitro Kinase Assays for Aminopyrimidine Compounds
Protein kinases are a vast and crucial family of enzymes that regulate the majority of cellular signaling pathways.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to specific serine, threonine, or tyrosine residues on substrate proteins, a process known as phosphorylation.[3] This modification acts as a molecular switch, altering the protein's function and propagating signals that control cell growth, differentiation, metabolism, and apoptosis.[2][4] Given their central role, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1][5]
The aminopyrimidine core has emerged as a highly successful scaffold in the development of kinase inhibitors.[6][7] Its structure effectively mimics the adenine ring of ATP, allowing these compounds to act as competitive inhibitors by binding to the highly conserved ATP-binding pocket of kinases.[6] This competitive mechanism of action is a foundational concept for designing and interpreting the in vitro assays detailed in this guide. The versatility of the aminopyrimidine structure permits extensive chemical modification, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles for a wide array of kinase targets.[6]
This guide provides a comprehensive overview of the principles, design considerations, and detailed protocols for performing in vitro kinase assays to characterize aminopyrimidine-based inhibitors.
Pillar 1: Understanding the Assay - Choosing the Right Tool
The selection of an appropriate assay technology is the most critical first step in characterizing a kinase inhibitor. The choice depends on the specific research goals, such as high-throughput screening (HTS) for hit identification or detailed mechanistic studies for lead optimization.[1][8] Each technology measures a different aspect of the kinase reaction—either consumption of ATP, formation of ADP, or the generation of the phosphorylated substrate.
Mechanism of Action: ATP-Competitive Inhibition
Most aminopyrimidine compounds function by directly competing with ATP for binding to the kinase's active site.[6] This has a profound implication for assay design: the concentration of ATP used in the reaction will directly influence the apparent potency (IC50) of the inhibitor.[9] Therefore, understanding and controlling the ATP concentration is paramount for generating meaningful and reproducible data. To confirm an ATP-competitive mechanism, assays can be run at both low and high ATP concentrations; a rightward shift in the IC50 value at higher ATP concentrations is indicative of competitive inhibition.[2][8]
Caption: Mechanism of ATP-competitive inhibition by aminopyrimidine compounds.
Comparison of Common In Vitro Kinase Assay Technologies
Several robust technologies are available, each with distinct advantages and disadvantages. The choice is often a trade-off between directness of measurement, throughput, cost, and sensitivity.
| Assay Technology | Principle | Pros | Cons | Best For |
| Radiometric Assays | Measures the incorporation of radioactive ³²P or ³³P from ATP into a substrate.[10] | Gold standard; directly measures enzymatic activity. Universally applicable to all kinases.[10][11] | Requires handling of radioactive materials; low throughput; generates radioactive waste.[1] | Orthogonal validation; detailed mechanistic studies. |
| Luminescence-Based | Measures the amount of ATP consumed (Kinase-Glo®) or ADP produced (ADP-Glo™) via a luciferase-coupled reaction.[3] | High sensitivity; broad dynamic range; simple "add-and-read" format suitable for HTS.[12] | Indirect measurement; susceptible to interference from compounds affecting luciferase.[8] | High-throughput screening (HTS); potency determination. |
| TR-FRET | Measures the phosphorylation of a fluorescently labeled substrate using a lanthanide-labeled phospho-specific antibody, creating a FRET signal.[3][4][13] | Homogeneous (no-wash) format; ratiometric detection minimizes interference; suitable for HTS.[3] | Requires specific antibodies and labeled substrates; potential for compound autofluorescence. | HTS; selectivity profiling; inhibitor characterization. |
| Mobility Shift Assays | Separates phosphorylated and non-phosphorylated fluorescent peptide substrates based on charge using microfluidic electrophoresis.[14][15] | Direct measurement of substrate conversion; low enzyme/reagent consumption.[14] | Requires specialized instrumentation; throughput can be lower than plate-based methods.[1] | Fragment screening; detailed kinetics; lead optimization. |
Pillar 2: Designing a Self-Validating Protocol
A robust protocol is a self-validating one. This means incorporating the right controls and carefully optimizing parameters to ensure the data is accurate and reproducible.
Key Optimization Parameters
-
Enzyme Concentration & Linearity: The concentration of the kinase should be optimized to ensure the reaction proceeds in the linear range. This is typically determined by running an enzyme titration curve. The goal is to use the lowest enzyme concentration that gives a robust signal, which ensures that inhibitor binding is the limiting factor (tight-binding conditions are avoided).
-
ATP Concentration: As discussed, this is a critical parameter. For initial screening, using the ATP concentration equal to its Michaelis-Menten constant (Kₘ) for the specific kinase is a common practice. This provides a standardized condition for comparing inhibitor potencies.[9] However, for more physiologically relevant data, assays can be performed at ATP concentrations that mimic cellular levels (~1 mM).[1][10]
-
Substrate Concentration: The substrate concentration should also be optimized, typically at or near its Kₘ value, to ensure the reaction is sensitive to inhibition.
-
Reaction Time: The kinase reaction should be terminated during the initial velocity phase (typically when less than 10-20% of the substrate has been consumed). This ensures that the measured inhibition accurately reflects the initial rate of the reaction.
-
Buffer Conditions: A standard kinase buffer must be used, but components may require optimization for specific kinases.[1]
| Component | Typical Concentration | Purpose |
| HEPES or Tris-HCl | 20-50 mM | Buffering agent to maintain stable pH (typically 7.4-7.5). |
| MgCl₂ | 5-20 mM | Essential cofactor for ATP binding and catalysis. |
| DTT or BME | 1-2 mM | Reducing agent to prevent enzyme oxidation. |
| BSA | 0.01% - 0.1% | Carrier protein to prevent non-specific binding of the enzyme to plate surfaces.[1] |
| Detergent (e.g., Brij-35, Triton X-100) | 0.01% - 0.02% | Prevents aggregation and non-specific binding.[16] |
Pillar 3: Step-by-Step Experimental Protocols
The following sections provide detailed, field-proven protocols for two widely used non-radiometric assay platforms suitable for characterizing aminopyrimidine kinase inhibitors.
General Assay Workflow
The workflow for most homogeneous kinase assays follows a similar path, which can be visualized as a sequence of additions and incubations.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Protocol 1: Luminescence-Based Assay using ADP-Glo™
This protocol measures kinase activity by quantifying the amount of ADP produced.[12][17] It is a two-step process: first, the kinase reaction is stopped and remaining ATP is depleted; second, the produced ADP is converted back to ATP, which is then used by luciferase to generate a light signal.[3][18] The resulting luminescence is directly proportional to kinase activity.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant Kinase of interest
-
Kinase-specific peptide or protein substrate
-
ATP
-
Aminopyrimidine test compounds
-
Kinase Buffer (see table above)
-
White, opaque 96- or 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the aminopyrimidine compounds in DMSO. Then, dilute these into the kinase buffer. A typical final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction Setup (e.g., for a 25 µL final volume):
-
Add 5 µL of the diluted compound or vehicle control (e.g., 1% DMSO in buffer) to the wells of the assay plate.
-
Add 10 µL of 2.5x Kinase/Substrate solution (containing the pre-optimized concentrations of kinase and substrate in kinase buffer).
-
Optional Pre-incubation: Cover the plate and incubate for 15-30 minutes at room temperature. This step is recommended to allow the inhibitor to bind to the kinase.[8]
-
Initiate the reaction by adding 10 µL of 2.5x ATP solution (prepared in kinase buffer at the desired concentration, e.g., Kₘ).
-
-
Kinase Reaction Incubation:
-
Mix the plate gently.
-
Incubate for the pre-determined time (e.g., 60 minutes) at room temperature or 30°C.
-
-
ATP Depletion:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP.
-
Incubate for 40 minutes at room temperature.[19]
-
-
ADP Detection:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and provides the luciferase/luciferin for the light-producing reaction.[17]
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Protocol 2: TR-FRET Assay using HTRF® KinEASE™
This protocol measures the phosphorylation of a biotinylated substrate.[6] A europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody serves as the donor, and streptavidin-XL665 (SA-XL665) bound to the biotinylated substrate acts as the acceptor. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.[4][6]
Materials:
-
HTRF® KinEASE™ Assay Kit (Revvity)
-
Recombinant Kinase of interest
-
Biotinylated universal or specific substrate peptide
-
ATP
-
Aminopyrimidine test compounds
-
Kinase Buffer
-
Low-volume, white or black 384-well assay plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the aminopyrimidine compounds as described in the previous protocol.
-
Kinase Reaction Setup (e.g., for a 10 µL final volume):
-
Add 2 µL of the diluted compound or vehicle control to the wells.
-
Add 4 µL of 2.5x Kinase solution (prepared in kinase buffer).
-
Optional Pre-incubation: Incubate for 15 minutes at room temperature.[20]
-
Initiate the reaction by adding 4 µL of 2.5x Substrate/ATP solution (containing the biotinylated peptide and ATP in kinase buffer).
-
-
Kinase Reaction Incubation:
-
Mix the plate gently.
-
Incubate for the pre-determined time (e.g., 30-60 minutes) at room temperature.[20]
-
-
Detection:
-
Prepare the detection mix according to the kit instructions, containing the Eu³⁺-cryptate antibody and SA-XL665 in detection buffer.
-
Add 10 µL of the detection mix to each well to stop the reaction.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.[20]
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (FRET signal) and 620 nm (cryptate reference signal).
-
The HTRF ratio (665nm / 620nm * 10,000) is calculated to normalize for well-to-well variations.[20]
-
Data Analysis and Interpretation
The primary output for inhibitor characterization is the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
-
Normalization: Raw data from the plate reader should be normalized. The "high" control (0% inhibition) is the reaction with vehicle (DMSO) only, and the "low" control (100% inhibition) can be a reaction without enzyme or with a known potent, broad-spectrum inhibitor like staurosporine.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
-
-
Curve Fitting: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (or sigmoidal dose-response) equation to determine the IC50 value.
-
Quality Control: The quality and robustness of the assay should be monitored using the Z'-factor calculation, which assesses the separation between the high and low controls.[2] A Z'-factor > 0.5 is considered an excellent assay for screening purposes.[2]
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Low Signal or No Activity | Inactive enzyme; incorrect buffer conditions; insufficient incubation time. | Verify enzyme activity with a positive control. Optimize buffer components (especially MgCl₂) and reaction time. |
| High Background Signal | Contaminated reagents; substrate auto-phosphorylation; assay interference. | Use fresh reagents. Run a control without enzyme to check for non-enzymatic signal. Screen compounds for interference with the detection system (e.g., luciferase inhibition or autofluorescence). |
| Poor Z'-factor (<0.5) | High data variability; small signal window. | Check pipetting accuracy and ensure proper mixing. Re-optimize enzyme and substrate concentrations to increase the signal-to-background ratio. |
| Inhibitor Ineffective In Vitro | Compound precipitation; incorrect ATP concentration. | Check the solubility of the aminopyrimidine compound in the final assay buffer. If the compound is strongly ATP-competitive, its apparent IC50 will be very high if the assay ATP concentration is too high. Test at a lower ATP concentration.[21] |
References
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). NCBI - NIH. [Link]
-
In vitro kinase assay. (2023). Protocols.io. [Link]
-
Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (2024). MDPI. [Link]
-
Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. (2024). American Chemical Society. [Link]
-
Radiometric Filter Binding Assay. Reaction Biology. [Link]
-
Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010). PMC - PubMed Central. [Link]
-
Caliper Life Sciences Kinase Enzyme Desktop Profiler System. Conquer Scientific. [Link]
-
LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (2010). BMG Labtech. [Link]
-
Caliper Assay: All assays were performed in 384-well microtiter plates. PubChem. [Link]
-
Technology. Nanosyn. [Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2009). PMC - NIH. [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
-
A high-throughput radiometric kinase assay. (2013). PMC - NIH. [Link]
-
Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011). Wiley-VCH. [Link]
-
Caliper Microfluidics TECHNICAL BRIEF. Confluence Discovery Technologies. [Link]
-
How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). YouTube. [Link]
-
HTRF ® Kinase Assay Protocol | Download Table. ResearchGate. [Link]
-
Why does my inhibitor not work in an in vitro kinase assay? (2016). ResearchGate. [Link]
-
Radiometric Filter Binding Assay. Reaction Biology. [Link]
-
LanthaScreen Technology on microplate readers. (2022). BMG Labtech. [Link]
-
ADP Glo Protocol. [Link]
-
In vitro kinase assay. (2024). Protocols.io. [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. promega.com.br [promega.com.br]
- 3. bmglabtech.com [bmglabtech.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Technology [nanosyn.com]
- 15. confluencediscovery.com [confluencediscovery.com]
- 16. Assay in Summary_ki [bindingdb.org]
- 17. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 18. promega.com [promega.com]
- 19. content.protocols.io [content.protocols.io]
- 20. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays of 5-Fluoro-2-methoxypyridin-4-amine Derivatives
Introduction: Unlocking the Therapeutic Potential of Novel Pyridine Scaffolds
The 5-fluoro-2-methoxypyridin-4-amine core structure represents a versatile scaffold in medicinal chemistry, offering a rich potential for the development of novel therapeutic agents. Its derivatives have been explored for a range of biological activities, and a systematic approach to characterizing their cellular effects is paramount in any drug discovery campaign. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to elucidate the biological activity, mechanism of action, and therapeutic potential of novel derivatives of this scaffold.
As a Senior Application Scientist, the protocols and workflows detailed herein are designed not just as a series of steps, but as a logical, self-validating framework. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot effectively. We will proceed from broad, initial screening assays to more focused, target-specific mechanistic studies, ensuring a thorough and efficient characterization of your compounds.
Part 1: Foundational Screening: Assessing General Cellular Impact
Before delving into specific mechanisms, it is crucial to first understand the general effect of the 5-fluoro-2-methoxypyridin-4-amine derivatives on cell viability. This initial screen helps to identify compounds with cytotoxic (cell-killing) or cytostatic (growth-inhibiting) properties and establishes a therapeutic window for subsequent, more sensitive assays.
Metabolic Activity as a Readout for Cell Viability: The MTT/MTS Assay
The MTT and MTS assays are colorimetric assays that measure the metabolic activity of cells, which is often used as a proxy for cell viability.[1][2] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt (MTT or MTS) to a colored formazan product. The intensity of the color is directly proportional to the number of viable cells.
Protocol: MTS Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 5-fluoro-2-methoxypyridin-4-amine derivatives in culture medium. Add the compounds to the cells and incubate for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
MTS Reagent Addition: Add MTS reagent, in the presence of phenazine methosulfate (PMS), to each well.[1]
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Membrane Integrity as a Marker of Cytotoxicity: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[3][4] This provides a direct measure of cell death.
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTS assay.
-
Collection of Supernatant: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Data Acquisition: Measure the absorbance of the formazan product at a wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Determine the amount of LDH release for each treatment condition and express it as a percentage of the positive control (cells lysed to release maximum LDH).
| Assay | Principle | Endpoint | Information Gained |
| MTS | Measures metabolic activity of viable cells.[1] | Colorimetric (Formazan) | Cell viability, proliferation, and cytostatic effects.[2][3] |
| LDH | Measures release of LDH from damaged cells.[4] | Colorimetric (Formazan) | Cell cytotoxicity and membrane integrity.[3] |
Part 2: Target Class Identification and Mechanistic Elucidation
Following the initial assessment of cellular viability, the next logical step is to investigate the potential molecular targets of the active 5-fluoro-2-methoxypyridin-4-amine derivatives. Given the chemical nature of this scaffold, kinases and G-protein coupled receptors (GPCRs) are plausible target classes.
Investigating Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in cell signaling and are common targets for cancer therapeutics.[5] Cell-based assays are essential for confirming that a compound's activity in a biochemical assay translates to a cellular context.
Caption: Workflow for characterizing kinase inhibitors.
This assay quantifies the ability of a compound to inhibit the phosphorylation of a specific downstream substrate of a target kinase.[6]
-
Cell Line Selection: Use a cell line that expresses the kinase of interest and has a known, detectable phosphorylation event upon stimulation.
-
Cell Treatment: Seed cells and, once ready, pre-treat with various concentrations of the 5-fluoro-2-methoxypyridin-4-amine derivatives for a defined period.
-
Kinase Activation: Stimulate the cells with an appropriate agonist (e.g., a growth factor for a receptor tyrosine kinase) to activate the kinase signaling pathway.
-
Cell Lysis: Lyse the cells to extract cellular proteins.
-
Quantification of Phosphorylation: Measure the level of the phosphorylated substrate using methods such as:
-
Western Blotting: Use a phospho-specific antibody to detect the phosphorylated protein.
-
ELISA or AlphaLISA: High-throughput methods for quantifying specific phosphorylated proteins.[5]
-
Meso Scale Discovery (MSD): An electrochemiluminescence-based detection method with high sensitivity and dynamic range.[5]
-
-
Data Analysis: Normalize the phosphorylated protein signal to the total protein signal and determine the IC50 of the compound for inhibiting phosphorylation.
The NanoBRET™ assay is a powerful tool for measuring compound binding to a specific protein target in living cells.[7] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same protein.
-
Cell Line Engineering: Create a cell line that expresses the kinase of interest fused to NanoLuc® luciferase.
-
Assay Setup: Seed the engineered cells in a white, 96-well plate.
-
Compound and Tracer Addition: Add the 5-fluoro-2-methoxypyridin-4-amine derivatives to the cells, followed by the addition of a cell-permeable fluorescent tracer that binds to the kinase.
-
BRET Measurement: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio. Competitive binding of the test compound will displace the tracer, leading to a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the IC50 for target engagement.
Exploring GPCR Modulation
GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern drugs.[8][9] Assays for GPCR modulation typically measure downstream signaling events, such as the production of second messengers or the recruitment of β-arrestin.[10][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.plos.org [journals.plos.org]
- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 8. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. journals.physiology.org [journals.physiology.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 5-Fluoro-2-methoxypyridin-4-amine
Introduction
5-Fluoro-2-methoxypyridin-4-amine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development.[1] Its structural motifs, including the fluorine atom, methoxy group, and amino group, can considerably influence the physicochemical properties of parent molecules, potentially enhancing biochemical potency, metabolic stability, and cellular penetration.[1] As with many highly functionalized heterocyclic compounds, achieving high purity of 5-Fluoro-2-methoxypyridin-4-amine from a crude synthesis product is a critical step to ensure the quality and efficacy of downstream applications. This application note provides a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the purification of this compound, addressing the specific challenges posed by its polar and basic nature.
The inherent polarity of 5-Fluoro-2-methoxypyridin-4-amine can lead to poor retention on traditional reversed-phase C18 columns.[2][3] Furthermore, the basicity of the pyridine nitrogen (predicted pKa ≈ 5.36) can result in peak tailing and poor chromatographic performance due to interactions with residual silanols on silica-based stationary phases.[1] The method detailed herein is designed to overcome these challenges through careful selection of the stationary phase, mobile phase composition, and pH.
Physicochemical Properties of 5-Fluoro-2-methoxypyridin-4-amine
A thorough understanding of the analyte's properties is fundamental to developing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 58381-05-8 | [4][5] |
| Molecular Formula | C₆H₇FN₂O | [1][4] |
| Molecular Weight | 142.13 g/mol | [1][4] |
| Predicted pKa | 5.36 ± 0.42 | [1] |
| Appearance | Solid | [6] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [1][5] |
HPLC Method Rationale and Design
The chosen HPLC method is a reversed-phase approach, which is a widely used and versatile technique for the purification of organic compounds.[7] The key parameters have been selected based on the physicochemical properties of 5-Fluoro-2-methoxypyridin-4-amine and established principles for the separation of polar and basic analytes.
Stationary Phase Selection: The Role of Fluorinated Phases
While standard C8 and C18 columns are workhorses in reversed-phase HPLC, they can present challenges for highly polar and fluorinated compounds.[2][8] For this application, a pentafluorophenyl (PFP) stationary phase is recommended. Fluorinated phases offer alternative selectivity compared to traditional alkyl phases due to unique interactions such as dipole-dipole, π-π, and ion-exchange interactions, which can be particularly beneficial for separating halogenated and aromatic compounds.[2][8] This can lead to enhanced retention and improved peak shape for 5-Fluoro-2-methoxypyridin-4-amine.
Mobile Phase Optimization: Controlling Retention and Peak Shape
The mobile phase is a critical component in achieving the desired separation.
-
Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The elution strength of acetonitrile allows for efficient elution of the compound of interest.[7]
-
Aqueous Phase and pH Control: Given the basic nature of the analyte, controlling the pH of the mobile phase is crucial to ensure consistent retention and symmetrical peak shapes. A mobile phase pH of approximately 2 pH units below the pKa of the amine will ensure it is in its protonated form, which can improve retention on some reversed-phase columns and minimize secondary interactions with the stationary phase.[7] Therefore, an acidic mobile phase modifier is employed. Formic acid (0.1%) is a suitable choice as it is volatile and compatible with mass spectrometry if further characterization is needed.
-
Gradient Elution: A gradient elution is employed to ensure that the target compound is eluted with a good peak shape in a reasonable time, while also allowing for the separation of impurities with a wider range of polarities. The gradient starts with a high percentage of the aqueous phase to retain the polar analyte and gradually increases the organic phase concentration to elute it.
Detection Wavelength
Based on the UV-Vis absorption spectra of structurally similar compounds like 5-fluorouracil, which exhibits a maximum absorbance around 265 nm, a detection wavelength of 265 nm is selected for monitoring the elution of 5-Fluoro-2-methoxypyridin-4-amine.[9][10] This wavelength is expected to provide good sensitivity for the analyte.
Preparative HPLC Protocol
This protocol is intended for the purification of milligram to gram quantities of 5-Fluoro-2-methoxypyridin-4-amine. The method should be initially developed on an analytical scale and then scaled up for preparative purification.
Instrumentation and Materials
-
Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV-Vis detector.
-
Fraction collector.
-
Pentafluorophenyl (PFP) preparative HPLC column (e.g., 20-50 mm internal diameter, 150-250 mm length, 5-10 µm particle size).
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Formic acid (≥98%).
-
Crude 5-Fluoro-2-methoxypyridin-4-amine product.
-
Solvent for sample dissolution (e.g., a mixture of water and acetonitrile).
Experimental Workflow
Caption: A troubleshooting guide for common issues in the HPLC purification of polar basic compounds.
Conclusion
The HPLC method described in this application note provides a robust and reliable strategy for the purification of 5-Fluoro-2-methoxypyridin-4-amine. By employing a pentafluorophenyl stationary phase and an optimized acidic mobile phase gradient, this method effectively addresses the challenges associated with the purification of this polar and basic compound, enabling the isolation of high-purity material suitable for demanding research and development applications.
References
-
PubChem. 4-Amino-5-fluoro-2-methoxypyrimidine. [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
American Elements. 5-Fluoro-2-methoxypyridin-4-amine. [Link]
-
ResearchGate. (A) UV-Vis absorption spectra of 5-FU solutions of different concentrations... [Link]
-
Reddit. Purification of strong polar and basic compounds. [Link]
-
ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]
-
National Center for Biotechnology Information. Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. [Link]
-
Ukaaz Publications. UV spectrophotometric stability indicating method development and validation for the estimation of 5-fluorouracil in the bulk. [Link]
-
Labcompare. LABTips: Preparative HPLC for Purification Workflows. [Link]
-
PubMed. Retention of [(18)F]fluoride on reversed phase HPLC columns. [Link]
-
ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]
-
ResearchGate. I am purifying the natural compounds through RP- HPLC, some very polar compounds are co-eluting with low retention time. How can i purify them? [Link]
-
ResearchGate. Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. [Link]
-
ResearchGate. UV-vis spectra recorded on the solution of 5-FU before and after immobilization through adsorption within magnetic matrices. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. Interaction study of 5- Fluorouracil with Bovine serum albumin by UV-Visible spectrophotometry. [Link]
-
ResearchGate. Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. [Link]
-
ACS Publications. Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Groups. [Link]
-
MDPI. Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. [Link]
-
ResearchGate. UV spectrum of 5-FU in PBS at PH 7.4. [Link]
-
PubChem. 5-Fluoro-4-nitropyridin-2-amine. [Link]
Sources
- 1. 58381-05-8 | 5-Fluoro-2-methoxy-4-pyridinamine [fluoromart.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. americanelements.com [americanelements.com]
- 5. 5-Fluoro-2-methoxy-4-pyridinamine CAS#: 58381-05-8 [amp.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. labcompare.com [labcompare.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: A Guide to the Large-Scale Synthesis of Fluorinated Pyridinamines
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[1] The fluorinated pyridinamine scaffold is a privileged structural motif found in numerous approved therapeutics and clinical candidates. This guide provides a detailed overview of robust and scalable synthetic strategies for preparing these critical intermediates. We will delve into the mechanistic underpinnings of key reactions, present detailed, field-tested protocols for large-scale synthesis, and address the critical safety considerations inherent in fluorine chemistry. The methodologies discussed are primarily centered on the highly efficient Nucleophilic Aromatic Substitution (SNAr) pathway, a workhorse reaction in industrial heterocyclic chemistry.
The Strategic Importance of Fluorinated Heterocycles
The strategic introduction of a fluorine atom into a pyridine ring can profoundly influence its physicochemical properties. The high electronegativity of fluorine can alter the pKa of the pyridine nitrogen, modulate lipophilicity, and introduce novel, non-covalent interactions (e.g., hydrogen bonds, dipole interactions) with biological targets. Consequently, developing efficient and scalable methods for the synthesis of fluorinated pyridinamines is of paramount importance for building diverse chemical libraries and for the process development of drug candidates.[2]
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is the most prevalent and scalable method for the synthesis of aminopyridines. The reaction is predicated on the attack of a nucleophile (in this case, an amine) on an electron-deficient aromatic ring that bears a suitable leaving group.[3]
Mechanistic Principles
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The amine nucleophile attacks the electron-deficient carbon atom bearing the leaving group. The inherent electron-withdrawing nature of the pyridine ring nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.[2] This initial attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[4]
-
Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group.
The presence of additional electron-withdrawing groups (such as a fluorine atom itself or a nitro group) ortho or para to the leaving group further accelerates the reaction by stabilizing the Meisenheimer intermediate.[3]
A crucial aspect of SNAr is the nature of the leaving group. While the C-F bond is the strongest carbon-halogen bond, fluoride is an excellent leaving group in this context. This is because the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex, not the C-X bond cleavage.[3] The high electronegativity of fluorine actually enhances the rate of reaction by increasing the electrophilicity of the carbon atom it is attached to.
Experimental Protocols & Workflow
Protocol 1: Large-Scale SNAr Amination of 2,5-Difluoropyridine
This protocol details a representative procedure for the gram-scale synthesis of a fluorinated pyridinamine. The reaction involves the selective displacement of the fluorine atom at the 2-position, which is more activated by the ring nitrogen.
Materials & Equipment:
-
2,5-Difluoropyridine
-
Benzylamine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Jacketed reaction vessel with overhead stirrer, thermocouple, and nitrogen inlet
-
Addition funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Vessel Preparation: Under a nitrogen atmosphere, charge the jacketed reaction vessel with 2,5-difluoropyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the vessel to create a slurry (approx. 5-10 mL per gram of starting material). Begin stirring.
-
Reactant Addition: In a separate flask, dissolve benzylamine (1.1 eq) in a small amount of anhydrous DMF. Transfer this solution to an addition funnel.
-
Reaction Execution: Add the benzylamine solution dropwise to the stirred slurry in the reaction vessel over 30-60 minutes. Use the reactor jacket to maintain the internal temperature between 20-25°C.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to 60-70°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separation funnel containing water (3-4x the volume of DMF).
-
Work-up - Extraction: Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.
-
Work-up - Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography or recrystallization to afford the desired N-benzyl-5-fluoropyridin-2-amine.
Alternative Strategy: Palladium-Catalyzed Amination
For certain substrates, especially where SNAr is sluggish or unselective, palladium-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) provide a powerful alternative. These methods can be applied to fluorinated pyridyl chlorides, bromides, or triflates.[5] A typical catalytic system involves a palladium precursor (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., Xantphos, BINAP) with a strong base like sodium tert-butoxide.[5]
Data Summary: Comparison of Synthetic Routes
| Method | Substrate Example | Typical Conditions | Advantages | Challenges for Scale-up |
| SNAr | 2-Chlorofluoropyridine + Amine | Base (K₂CO₃, DIPEA), Solvent (DMF, DMSO), 50-120°C | Cost-effective reagents, no metal catalyst, straightforward work-up.[6] | Can require high temperatures; substrate scope limited by electronics. |
| Late-Stage C-H Fluorination/SNAr | Substituted Pyridine | 1. Electrophilic Fluorination (e.g., Selectfluor) 2. SNAr as above | Excellent for late-stage functionalization of complex molecules.[7] | Two-step process, regioselectivity of fluorination can be a challenge.[8] |
| Pd-Catalyzed Amination | 2-Bromo-5-fluoropyridine + Amine | Pd Catalyst, Phosphine Ligand, Base (NaOtBu), Solvent (Toluene, Dioxane) | Broad substrate scope, milder conditions for C-N formation.[5] | Cost of catalyst/ligand, potential for metal contamination in API. |
Critical Safety & Handling Protocols
Handling fluorinated compounds and the reagents used in their synthesis requires stringent safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, chemical splash goggles, a face shield, and a flame-resistant lab coat.[9]
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of volatile and toxic pyridines and solvents.[10]
-
Reagent Handling:
-
Pyridines: Pyridine and its derivatives are flammable, toxic, and have a strong, unpleasant odor.[9] Handle in well-ventilated areas and keep away from ignition sources.[10]
-
Fluorinating Agents: While this guide focuses on using pre-fluorinated building blocks, direct fluorination employs highly reactive agents. Elemental fluorine gas is extremely hazardous.[11] Electrophilic "F+" sources like Selectfluor™ are solids but are powerful oxidizers and should be handled with care.[12]
-
Bases and Solvents: Anhydrous solvents and strong bases can be pyrophoric or react violently with water.
-
-
Emergency Procedures:
-
Skin Contact: For accidental skin contact with hydrogen fluoride (HF), which can be generated in situ or used as a reagent, immediate and specialized medical attention is critical. The affected area should be flushed with copious amounts of water followed by the application of 2.5% calcium gluconate gel.[11]
-
Conclusion
The large-scale synthesis of fluorinated pyridinamines is a well-established field, with Nucleophilic Aromatic Substitution serving as the primary and most robust strategy for industrial production. The reaction's efficiency is governed by the electronic properties of the pyridine ring and the choice of leaving group. By understanding the underlying mechanism, carefully controlling reaction parameters, and adhering to strict safety protocols, researchers and drug development professionals can reliably produce these high-value compounds. For more challenging transformations, metal-catalyzed cross-coupling reactions offer a versatile, albeit more costly, alternative.
References
- ACSCenters for Chemical Process Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- Makarov, I. S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules.
- Rasmussen, T. E., et al. (2018).
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
- Santa Cruz Biotechnology. (n.d.).
- Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles.
- de la Torre, D., et al. (2023). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Journal of the American Chemical Society.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Sample, H. C., & Senge, M. O. (2019). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Chemistry – A European Journal.
- Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed - NIH.
- LibreTexts Chemistry. (2022). 16.
- Schmitt, M., et al. (2008). Synthesis of fluorine substituted pyrazolopyrimidines as potential leads for the development of PET-imaging agents for the GABAA receptors. Bioorganic & Medicinal Chemistry.
- BenchChem. (2025).
- Hyster, T., et al. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses.
- Bazzi, A., et al. (2013). Synthesis of N-substituted pyrido[4,3-d]pyrimidines for the large-scale production of self-assembled rosettes and nanotubes. Organic & Biomolecular Chemistry.
- Iqbal, N., et al. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules.
- Manoso, A. S., & Cava, M. P. (2001).
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluorination - Wordpress [reagents.acsgcipr.org]
The Strategic Application of 5-Fluoro-2-methoxypyridin-4-amine in the Development of Novel Therapeutics
This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 5-Fluoro-2-methoxypyridin-4-amine as a key building block in the synthesis of novel therapeutics. With a focus on scientific integrity and practical application, these notes and protocols are designed to empower research and development in the quest for next-generation medicines.
Introduction: The Potential of a Fluorinated Pyridine Scaffold
5-Fluoro-2-methoxypyridin-4-amine is a fluorinated aminopyridine derivative that has garnered significant interest in medicinal chemistry. Its structural features, including the electron-withdrawing fluorine atom and the hydrogen bond donor/acceptor capabilities of the amino and methoxy groups, make it an attractive scaffold for the design of targeted therapies. Notably, this compound serves as a well-characterized reference material in the commercial production of Capecitabine, a widely used chemotherapeutic agent[1]. This underscores its relevance and reliability as a starting material in pharmaceutical synthesis.
The aminopyridine core is a privileged structure in drug discovery, with numerous approved drugs and clinical candidates featuring this motif. Aminopyridines are known to act as potassium channel blockers in neurological disorders and have been successfully incorporated into kinase inhibitors for oncology.[2] The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and cell permeability of a drug candidate, making 5-Fluoro-2-methoxypyridin-4-amine a particularly valuable starting point for novel drug design.
Table 1: Physicochemical Properties of 5-Fluoro-2-methoxypyridin-4-amine
| Property | Value | Source |
| Molecular Formula | C₅H₆FN₃O | [3] |
| Molecular Weight | 143.12 g/mol | [3] |
| IUPAC Name | 5-fluoro-2-methoxypyridin-4-amine | [3] |
| CAS Number | 1993-63-1 | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Soluble in DMSO and methanol | [2] |
Therapeutic Hypothesis: A Scaffold for Kinase Inhibitors in Oncology
The structural similarity of 5-Fluoro-2-methoxypyridin-4-amine to known kinase inhibitor pharmacophores suggests its significant potential in the development of novel anti-cancer agents. The pyridine ring can act as a hinge-binding motif, a common feature of ATP-competitive kinase inhibitors. The fluorine and methoxy substituents can be strategically utilized to modulate selectivity and pharmacokinetic properties.
A key example highlighting this potential is the use of the structurally related compound, 5-bromo-2-methoxypyridin-3-amine, in the synthesis of potent PI3K/mTOR dual inhibitors[5]. The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. The successful incorporation of a similar scaffold into potent inhibitors of this pathway provides a strong rationale for exploring derivatives of 5-Fluoro-2-methoxypyridin-4-amine as a new class of kinase inhibitors.
Experimental Workflows and Protocols
The following section outlines a strategic workflow and detailed protocols for utilizing 5-Fluoro-2-methoxypyridin-4-amine in a drug discovery program aimed at developing novel kinase inhibitors.
Workflow for Novel Kinase Inhibitor Development
Caption: A logical workflow for the development of novel kinase inhibitors.
Protocol 1: Synthesis of Novel Derivatives (General Scheme)
The synthesis of novel therapeutic candidates from 5-Fluoro-2-methoxypyridin-4-amine will typically involve functionalization of the amino group or modification of the pyridine ring. A common approach is the formation of an amide or sulfonamide linkage, as demonstrated in the synthesis of PI3K/mTOR inhibitors[5].
Example Reaction: Sulfonamide Synthesis
-
Dissolution: Dissolve 5-Fluoro-2-methoxypyridin-4-amine (1 equivalent) in an appropriate anhydrous solvent such as pyridine or dichloromethane.
-
Addition of Sulfonyl Chloride: Add the desired sulfonyl chloride (1.1 equivalents) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of newly synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Target kinase enzyme
-
Kinase substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase, substrate, and assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Then, dilute the compound further in the kinase assay buffer to the desired final concentrations.
-
Initiate Reaction: Add the diluted compounds and controls (DMSO for negative control, known inhibitor for positive control) to the wells of the assay plate. Add the kinase reaction mix to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Detection: Add the Kinase-Glo® reagent to each well according to the manufacturer's instructions. This will stop the kinase reaction and initiate the luminescent signal.
-
Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.
Protocol 4: Target Engagement and Pathway Analysis (Western Blot)
This protocol is used to confirm that the compound is hitting its intended kinase target within the cell and to assess the downstream effects on the signaling pathway.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target kinase and downstream substrates)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat the cells with the test compound at various concentrations for a specified time. Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Normalize the protein amounts and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of the compound on the phosphorylation status of the target kinase and its downstream effectors. Re-probe the membrane with an antibody against the total protein as a loading control.
Data Interpretation and Next Steps
The data generated from these assays will provide a comprehensive initial assessment of the therapeutic potential of novel compounds derived from 5-Fluoro-2-methoxypyridin-4-amine.
-
Potent and selective kinase inhibition in the biochemical assay, coupled with potent cancer cell growth inhibition in the cell viability assay, is a strong indicator of a promising lead compound.
-
Western blot analysis will provide crucial evidence of on-target activity and the compound's mechanism of action within the cellular context.
-
Promising candidates should then be subjected to initial ADME-Tox profiling to assess their drug-like properties, including metabolic stability and potential off-target toxicities.
Successful navigation of this workflow will enable the identification of lead compounds for further optimization and preclinical development.
Conclusion
5-Fluoro-2-methoxypyridin-4-amine represents a valuable and versatile starting material for the development of novel therapeutics, particularly in the field of oncology. Its proven utility in pharmaceutical synthesis and the inherent potential of the fluorinated aminopyridine scaffold make it a strategic choice for medicinal chemists. By following the structured workflow and detailed protocols outlined in these application notes, researchers can efficiently synthesize, screen, and characterize new chemical entities, accelerating the discovery of the next generation of targeted therapies.
References
-
PubChem. 4-Amino-5-fluoro-2-methoxypyrimidine. Available from: [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Available from: [Link]
-
PubMed. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Available from: [Link]
-
PMC. Measuring and interpreting the selectivity of protein kinase inhibitors. Available from: [Link]
-
PubMed. The use of aminopyridines in neurological disorders. Available from: [Link]
-
PMC. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Available from: [Link]
-
PubMed. Synthesis and anticancer activity of some 5-fluoro-2'-deoxyuridine phosphoramidates. Available from: [Link]
-
Dove Medical Press. The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw. Available from: [Link]
-
Crown Bioscience. Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Available from: [Link]
-
MDPI. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Available from: [Link]
-
NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
-
MDPI. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Available from: [Link]
-
Chemical-Kinomics. Drug Discovery - Inhibitor. Available from: [Link]
-
PNAS. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Available from: [Link]
-
National Cancer Institute. Evaluation using Western Blot. Available from: [Link]
-
PubMed. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Available from: [Link]
-
ResearchGate. In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Available from: [Link]
-
3A Senrise. 5-Fluoro-2-methoxypyrimidin-4-amine, 95+%. Available from: [Link]
-
MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available from: [Link]
-
ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available from: [Link]
-
University of Hawaii Cancer Center. Western blotting. Available from: [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. Available from: [Link]
-
Veeprho. 5-Fluoro-2-methoxypyrimidin-4-amine | CAS 1993-63-1. Available from: [Link]
-
PMC. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Available from: [Link]
Sources
Application Note: Computational Docking Studies of 5-Fluoro-2-methoxypyridin-4-amine as a Potential Kinase Inhibitor
Abstract
This application note provides a detailed, step-by-step protocol for conducting computational docking studies of "5-Fluoro-2-methoxypyridin-4-amine," a small molecule with potential as a kinase inhibitor. We utilize p38 mitogen-activated protein kinase (MAPK) alpha as a representative target, a key regulator in cellular responses to stress and a prominent target in drug discovery for inflammatory diseases and cancer.[1] This guide is designed to be a self-validating system, explaining the scientific rationale behind each experimental choice, from protein and ligand preparation to the analysis and validation of docking results. The protocols are primarily based on the widely-used and freely available software AutoDock Vina, with visualization and analysis aided by UCSF Chimera and BIOVIA Discovery Studio Visualizer.
Introduction: The Rationale for Targeting Kinases with Novel Scaffolds
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets. The compound 5-Fluoro-2-methoxypyridin-4-amine belongs to a class of heterocyclic amines, which are prevalent scaffolds in the design of kinase inhibitors. Its structural features suggest the potential for interactions within the ATP-binding site of various kinases.
Given the absence of specific published docking studies for this particular compound, we have selected p38 MAPK alpha as a scientifically robust and illustrative target. p38 MAPKs are activated by stress stimuli like cytokines and UV radiation and are implicated in inflammation and apoptosis.[1] Many existing p38 MAPK inhibitors, such as pyridinyl-imidazole compounds, bear structural resemblances to our molecule of interest, making it a plausible and interesting candidate for in silico investigation.
This application note will guide the user through a complete molecular docking workflow, providing both the "how" and the "why" at each stage to ensure scientific integrity and reproducible results.
Overview of the Computational Docking Workflow
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] This allows for the prediction of binding affinity and the analysis of molecular interactions. Our workflow is divided into four main stages:
-
Preparation of the System: This involves preparing the 3D structures of both the target protein (receptor) and the small molecule (ligand).
-
Docking Simulation: The ligand is placed in the binding site of the receptor, and its conformational space is explored to find the most stable binding poses.
-
Analysis of Results: The predicted binding poses are evaluated based on their docking scores and the molecular interactions they form with the receptor.
-
Validation of the Protocol: The reliability of the docking protocol is assessed to ensure the generated results are meaningful.
Figure 1: A schematic representation of the computational docking workflow, from system preparation to results analysis and validation.
Detailed Protocols
This section provides detailed, step-by-step instructions for each phase of the docking study. We will be using AutoDock Tools for preparing the protein and ligand files and for setting up the grid, and AutoDock Vina for the docking calculations.[3][4]
Materials and Software
| Software/Resource | Purpose | Availability |
| RCSB Protein Data Bank | Source for protein crystal structures | [Link] |
| PubChem | Source for small molecule structures | [Link] |
| AutoDock Tools (MGLTools) | Protein and ligand preparation, grid setup | [Link] |
| AutoDock Vina | Molecular docking engine | [Link] |
| UCSF Chimera/ChimeraX | Molecular visualization and analysis | |
| BIOVIA Discovery Studio Visualizer | Interaction analysis and visualization | [Link] |
Protocol 1: Protein Preparation
The quality of the protein structure is paramount for a successful docking study. Raw PDB files often contain non-essential water molecules, co-factors, and other ligands, and lack hydrogen atoms, all of which need to be addressed.[5][6]
-
Download the Protein Structure:
-
Navigate to the RCSB PDB database and download the crystal structure of p38 MAPK alpha. For this protocol, we will use PDB ID: 1KV1 .[7] This structure is in complex with a diaryl urea inhibitor, which is useful for defining the binding site and for subsequent validation.
-
-
Clean the PDB File:
-
Open the downloaded 1KV1.pdb file in AutoDock Tools (ADT).
-
Remove water molecules: In ADT, go to Edit > Delete Water.
-
Remove the co-crystallized ligand and any other heteroatoms that are not part of the protein. This can be done by selecting the ligand and deleting it. A simple way to do this is to open the PDB file in a text editor and remove the HETATM records corresponding to the original ligand.
-
-
Prepare the Receptor for Docking:
-
Add polar hydrogens: In ADT, go to Edit > Hydrogens > Add and select Polar only.[8] This is crucial for correctly modeling hydrogen bonds.
-
Compute Gasteiger charges: These partial atomic charges are important for the scoring function. In ADT, this is typically done when saving the file in the required format.
-
Merge non-polar hydrogens and assign atom types.
-
Save the prepared protein as a .pdbqt file. This format contains the atomic coordinates, partial charges (Q), and AutoDock atom types (T).[9] In ADT, go to Grid > Macromolecule > Choose..., select the protein, and save it as 1KV1_protein.pdbqt.[10]
-
Protocol 2: Ligand Preparation
The ligand, 5-Fluoro-2-methoxypyridin-4-amine, must also be prepared in a 3D format with appropriate charges and rotatable bonds defined.
-
Obtain the Ligand Structure:
-
Search for "5-Fluoro-2-methoxypyridin-4-amine" on PubChem.
-
Download the 3D conformer of the molecule in SDF or MOL2 format.
-
-
Prepare the Ligand for Docking:
-
Open the ligand file in ADT (Ligand > Input > Open).
-
ADT will automatically detect the root of the molecule and define the rotatable bonds. You can verify and modify these if necessary (Ligand > Torsion Tree > Choose Torsions...).[10]
-
Save the prepared ligand as a .pdbqt file (Ligand > Output > Save as PDBQT). This will assign Gasteiger charges and define the active torsions.
-
Protocol 3: Grid Generation and Docking with AutoDock Vina
AutoDock Vina requires a defined search space, or "grid box," within which it will attempt to dock the ligand.
-
Define the Binding Site and Grid Box:
-
In ADT, with the 1KV1_protein.pdbqt loaded, go to Grid > Grid Box....
-
A box will appear around the protein. To center this box on the active site, a reliable method is to use the coordinates of the co-crystallized ligand from the original PDB file.
-
Adjust the center and dimensions of the grid box to encompass the entire binding site. A good starting point for the dimensions is 20 x 20 x 20 Å.[3] Ensure the box is large enough to allow for the ligand to rotate freely but not so large that it becomes computationally expensive and reduces accuracy.
-
Note down the coordinates for the center of the box and the dimensions.
-
-
Create the Configuration File:
-
AutoDock Vina uses a simple text file to define the input files and docking parameters. Create a file named conf.txt with the following content, replacing the coordinates with those from the previous step:
-
The exhaustiveness parameter controls the thoroughness of the search. The default value of 8 is a good balance between speed and accuracy for many systems.[3]
-
-
Run the Docking Simulation:
-
Open a command line terminal and navigate to the directory containing your prepared files and the conf.txt file.
-
Execute the following command:
-
Vina will perform the docking and save the predicted binding poses in docking_results.pdbqt and a log file with the binding affinities in docking_log.txt.
-
Analysis and Interpretation of Results
The output from AutoDock Vina provides a wealth of information that needs to be carefully analyzed.
Binding Affinity and Pose Selection
-
The docking_log.txt file will list the predicted binding affinities (in kcal/mol) for the top binding modes. A more negative value indicates a more favorable binding energy.
-
The docking_results.pdbqt file contains the 3D coordinates of the predicted binding poses. It is common to focus on the top-ranked pose (the one with the lowest binding energy) for further analysis.
Visualization of Molecular Interactions
-
Use a molecular visualization tool like UCSF Chimera or BIOVIA Discovery Studio Visualizer to view the protein-ligand complex.
-
Load the 1KV1_protein.pdbqt file and the docking_results.pdbqt file.
-
Analyze the interactions between the ligand and the protein's active site residues. Key interactions to look for in kinase inhibitors include:
-
Hydrogen bonds: Typically with the hinge region of the kinase.
-
Hydrophobic interactions: With non-polar residues in the active site.
-
Pi-stacking interactions: Between aromatic rings of the ligand and aromatic residues like Phenylalanine or Tyrosine.
-
Figure 2: A conceptual diagram of potential molecular interactions between a kinase inhibitor and the active site of a kinase like p38 MAPK.
Protocol Validation: Ensuring Trustworthiness
A critical step in any docking study is to validate the chosen protocol to ensure it can reliably reproduce known binding modes.
Re-docking of the Co-crystallized Ligand
The most common method for validation is to re-dock the co-crystallized ligand back into the binding site of the protein.[11][12]
-
Prepare the Co-crystallized Ligand:
-
Extract the coordinates of the inhibitor from the original 1KV1.pdb file.
-
Prepare this ligand using the same procedure outlined in Protocol 2, saving it as native_ligand.pdbqt.
-
-
Perform Re-docking:
-
Use the same conf.txt file (with the ligand entry changed to native_ligand.pdbqt) and run AutoDock Vina.
-
-
Calculate the Root Mean Square Deviation (RMSD):
-
The RMSD between the docked pose of the native ligand and its original crystallographic pose is calculated.
-
A docking protocol is generally considered validated if the RMSD is below 2.0 Å.[12] This indicates that the software and parameters are capable of accurately predicting the experimental binding mode.
-
Expected Results and Data Presentation
The primary outputs of this study will be the predicted binding affinity and the 3D binding pose of 5-Fluoro-2-methoxypyridin-4-amine within the active site of p38 MAPK alpha.
Table 1: Docking Results
| Ligand | Top Binding Affinity (kcal/mol) | RMSD from Native Ligand (Å) (for validation) | Key Interacting Residues |
| 5-Fluoro-2-methoxypyridin-4-amine | [Example: -8.5] | N/A | [Example: Met109, Leu167, Thr106] |
| Native Ligand (Validation) | [Example: -10.2] | [Example: 1.2] | [Example: Met109, Asp168, Lys53] |
The analysis of the top-ranked pose for 5-Fluoro-2-methoxypyridin-4-amine should reveal specific interactions, such as a hydrogen bond from the amine group to the backbone of Met109 in the hinge region, and hydrophobic interactions of the fluorophenyl ring with the surrounding pocket. These predictions can then be used to guide further experimental studies, such as in vitro kinase assays, and to inform the design of more potent analogues.
Troubleshooting and Best Practices
-
Poor Docking Scores: If the binding affinities are consistently poor, re-evaluate the protonation state of the ligand and the preparation of the protein. Ensure the grid box is correctly centered and of an appropriate size.
-
High RMSD in Validation: If the re-docking RMSD is high (> 2.0 Å), consider using a different crystal structure of the protein or adjusting the exhaustiveness parameter in Vina for a more thorough search.
-
Inconsistent Results: Molecular docking has inherent stochastic elements. It is good practice to run the docking simulation multiple times with different random seeds to ensure the top-ranked pose is consistently found.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for performing computational docking studies on 5-Fluoro-2-methoxypyridin-4-amine with p38 MAPK alpha as a target. By following these detailed steps and understanding the rationale behind them, researchers can generate reliable predictions of binding affinity and interaction patterns, providing valuable insights for the early stages of drug discovery and development.
References
-
University of Bologna. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]
- Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology, 9, 268-272.
-
Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. Retrieved from [Link]
- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
-
Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. Retrieved from [Link]
-
Schrödinger. (2022, January 23). Protein Ligand Docking Lesson Plan. Retrieved from [Link]
-
Wikipedia. (2023, December 1). p38 mitogen-activated protein kinases. Retrieved from [Link]
-
Bioinformatics Review. (2019, November 1). Vina output analysis using Discovery Studio visualizer. Retrieved from [Link]
-
The Pharma Research. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. Retrieved from [Link]
-
Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. Retrieved from [Link]
-
RCSB PDB. (2002, March 27). 1KV1: p38 MAP Kinase in Complex with Inhibitor 1. Retrieved from [Link]
-
Avila, S. B. (2024, September 24). Validation of Docking Methodology (Redocking). ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). How to generate Autodock Grid Box?. Retrieved from [Link]
-
ResearchGate. (n.d.). How do I use Discovery studio result in another software?. Retrieved from [Link]
-
RCSB PDB. (2005, May 10). 1ZYJ: Human P38 MAP Kinase in Complex with Inhibitor 1a. Retrieved from [Link]
- Anand, K., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
-
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
-
Ali, R. (2019, August 31). Drug - Target Docking & Results Analysis Using PyRx - Vina, DS & PyMol | P1 [Video]. YouTube. Retrieved from [Link]
-
Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]
-
Huang, S.-Y. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Retrieved from [Link]
-
Leslie, A. G. W. (n.d.). Lessons from Docking Validation. Michigan State University. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026, January 18). 5-(4-Fluorophenyl)-3-methoxypyridin-2-amine. PubChem. Retrieved from [Link]
-
opnMe.com. (n.d.). P38 MAPK Inhibitor I BIRB 796. Retrieved from [Link]
Sources
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 4. youtube.com [youtube.com]
- 5. sites.ualberta.ca [sites.ualberta.ca]
- 6. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 7. rcsb.org [rcsb.org]
- 8. m.youtube.com [m.youtube.com]
- 9. indico4.twgrid.org [indico4.twgrid.org]
- 10. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 5-Fluoro-2-methoxypyridin-4-amine
Welcome to the technical support hub for the Suzuki-Miyaura cross-coupling of 5-Fluoro-2-methoxypyridin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize this specific, yet increasingly important, transformation. The unique electronic properties of this substrate—namely the electron-donating methoxy and amino groups, and the electron-withdrawing fluorine—present a distinct set of challenges and opportunities for optimization.
This document moves beyond generic protocols to provide in-depth, evidence-based solutions to common problems encountered in the lab. We will delve into the "why" behind experimental choices, empowering you to make informed decisions for your specific research context.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with 5-Fluoro-2-methoxypyridin-4-amine sluggish or failing?
A1: The reactivity of your substrate is a delicate balance of electronic effects. The electron-donating amino and methoxy groups increase the electron density on the pyridine ring, which can make the initial oxidative addition of the palladium(0) catalyst to the aryl halide more challenging.[1][2] This is often the rate-determining step in the catalytic cycle.[2][3] Furthermore, the nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition.[4]
Q2: What are the most common side reactions to watch out for?
A2: Several side reactions can compete with your desired coupling:
-
Protodeboronation: This is the protonolysis of the boronic acid or ester, rendering it inactive for cross-coupling. It is particularly problematic with aqueous bases and protic solvents.[4][5]
-
Homocoupling: Your boronic acid partner can couple with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen.[4]
-
Hydrodehalogenation: The halide on your pyridine substrate is replaced by a hydrogen atom. This can be promoted by certain bases or elevated temperatures.[4]
-
Amination: In some cases, the amino group on the pyridine can act as a nucleophile, leading to undesired side products.
Q3: How critical is the choice of palladium catalyst and ligand?
A3: It is absolutely critical. The ligand's electronic and steric properties directly influence the reactivity and stability of the palladium catalyst. For electron-rich substrates like 5-Fluoro-2-methoxypyridin-4-amine, ligands that are both electron-rich and bulky are often preferred. These ligands promote oxidative addition and stabilize the catalytic species.[1][6] Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are often excellent choices for these challenging couplings.[7]
Q4: Does the primary amine group on my substrate require protection?
A4: Not necessarily. While labile protons, such as those on primary amines, were traditionally thought to be incompatible with Suzuki coupling conditions, numerous modern protocols have demonstrated successful couplings without protection.[8] However, if you are observing significant side reactions involving the amine, a protection/deprotection sequence might be necessary.
Troubleshooting Guide
This section is designed to help you diagnose and solve specific issues you may encounter during your experiments.
Scenario 1: Low to No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution | Scientific Rationale |
| Inefficient Oxidative Addition | Analyze crude reaction mixture by LC-MS or TLC for unreacted starting material. | Switch to a more electron-rich and sterically hindered ligand (e.g., SPhos, RuPhos, or a bulky N-heterocyclic carbene (NHC) ligand).[6][7] Increase reaction temperature in 10-20 °C increments. | Electron-rich ligands enhance the electron density on the palladium center, facilitating its insertion into the carbon-halogen bond.[1] Higher temperatures provide the necessary activation energy for this often rate-limiting step.[9] |
| Catalyst Deactivation | Observe for the formation of palladium black (a sign of catalyst decomposition). | Ensure rigorous degassing of solvents and reaction vessel to remove oxygen. Consider a catalyst system known for high stability, such as a palladacycle precatalyst. | Oxygen can oxidize the active Pd(0) species to inactive Pd(II). Stable precatalysts can maintain the active catalytic species for longer periods. |
| Poor Boronic Acid/Ester Reactivity | Check the purity and stability of your boronic acid/ester. | Use a fresh, high-purity batch of the boronic acid/ester. Consider converting the boronic acid to a more stable trifluoroborate salt or pinacol ester. | Boronic acids can degrade over time, especially if exposed to moisture. Trifluoroborates and pinacol esters often exhibit enhanced stability and reactivity.[10] |
Scenario 2: Significant Side Product Formation
| Side Product Observed | Potential Cause | Recommended Solution | Scientific Rationale |
| Protodeboronation Product (Arene from Boronic Acid) | Use of a protic solvent or an aqueous base. | Switch to an anhydrous solvent system (e.g., dioxane, toluene, or THF).[4] Use a non-aqueous base like K₃PO₄ or Cs₂CO₃.[7] | Protic solvents and water can provide a proton source for the cleavage of the C-B bond. Anhydrous conditions minimize this undesired pathway.[5] |
| Homocoupling of Boronic Acid | Presence of oxygen. | Rigorously degas all reagents and the reaction vessel with an inert gas (e.g., argon or nitrogen). | Oxygen can promote the oxidative homocoupling of the boronic acid. Removing oxygen is crucial for minimizing this side reaction.[4] |
| Hydrodehalogenation Product (5-Fluoro-2-methoxypyridin-4-amine without the halide) | Base-promoted decomposition or hydrogenolysis. | Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). Ensure a high-purity palladium source, as some impurities can catalyze this side reaction. | Stronger bases can sometimes promote the undesired removal of the halide.[4] |
Experimental Protocols
Protocol 1: Standard Suzuki Coupling Conditions
This protocol serves as a good starting point for the Suzuki coupling of 5-Fluoro-2-methoxypyridin-4-amine.
Reagents:
-
5-Fluoro-2-methoxypyridin-4-amine (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
To a reaction vessel, add 5-Fluoro-2-methoxypyridin-4-amine, the aryl boronic acid, and Na₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Suzuki Coupling Conditions for Challenging Substrates
This protocol employs a more advanced catalytic system for cases where the standard conditions fail.
Reagents:
-
5-Fluoro-2-methoxypyridin-4-amine (1.0 equiv)
-
Aryl boronic acid pinacol ester (1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.05 equiv)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add K₃PO₄.
-
Add 5-Fluoro-2-methoxypyridin-4-amine and the aryl boronic acid pinacol ester.
-
In a separate vial, pre-mix Pd₂(dba)₃ and SPhos in anhydrous 1,4-dioxane to form the active catalyst.
-
Add the catalyst solution to the reaction vessel, followed by additional anhydrous 1,4-dioxane.
-
Heat the reaction to 100-110 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup and purification are similar to Protocol 1.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This diagram illustrates the key steps of the Suzuki-Miyaura coupling: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst.[3][11] The base plays a crucial role in activating the organoboron compound for transmetalation.[10][11]
Troubleshooting Decision Tree
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Fluorinated Pyridine Derivatives
Welcome to the technical support center for the purification of fluorinated pyridine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these unique compounds. The introduction of fluorine into a pyridine ring significantly alters its physicochemical properties, presenting both opportunities for novel molecular design and distinct challenges in purification.
This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your purification workflows. The information is structured to provide not just procedural steps, but also the underlying scientific principles, ensuring a robust and reproducible approach to obtaining highly pure fluorinated pyridine derivatives.
Troubleshooting Guide
This section addresses specific issues encountered during the purification of fluorinated pyridine derivatives in a question-and-answer format.
Issue 1: Persistent Impurities Co-eluting with the Product in Flash Chromatography
Question: I am struggling to separate my fluorinated pyridine product from a closely-eluting impurity using silica gel flash chromatography. What strategies can I employ to improve separation?
Answer: Co-elution is a frequent challenge, often stemming from impurities with similar polarity to the target compound. The electron-withdrawing nature of fluorine can significantly alter the polarity and basicity of the pyridine derivative, leading to unexpected chromatographic behavior.[1] Here are several strategies to address this:
Probable Causes & Solutions:
-
Insufficient Resolution on Silica Gel:
-
Optimize the Solvent System: A systematic approach to solvent selection is crucial. Instead of relying solely on standard ethyl acetate/hexane systems, consider alternatives. For instance, a mobile phase containing dichloromethane (DCM) can offer different selectivity. Adding a small amount of a more polar solvent like methanol can sometimes improve separation, but be cautious as it can also lead to band broadening. A tertiary system, such as hexane/DCM/ethyl acetate, can provide fine-tuning of polarity.
-
Employ a Gradient Elution: A shallow gradient can help resolve closely eluting compounds more effectively than an isocratic elution.
-
Consider Alternative Normal-Phase Media: If silica gel fails, consider using alumina (basic or neutral) or a diol-bonded phase. The basicity of your fluorinated pyridine will influence its interaction with these stationary phases.
-
-
Presence of Isomeric Impurities:
-
Regioselectivity Issues in Synthesis: The synthesis of fluorinated pyridines can sometimes yield a mixture of regioisomers, which can be notoriously difficult to separate.[2][3]
-
High-Performance Flash Chromatography (HPFC): Utilize smaller particle size silica cartridges (e.g., 20-40 µm) to achieve higher resolution.
-
Preparative HPLC: For challenging separations, preparative reverse-phase HPLC is often the most effective solution. The different separation mechanism compared to normal-phase chromatography can readily resolve isomers.
-
-
On-Column Degradation:
-
Acidic Nature of Silica: Silica gel is acidic and can cause degradation of sensitive compounds.
-
Neutralize the Silica: You can either use commercially available deactivated silica gel or prepare it by treating the silica with a dilute solution of a non-volatile base like triethylamine in the solvent used to pack the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina.
-
Issue 2: Significant Peak Tailing in HPLC Analysis/Purification
Question: My fluorinated pyridine derivative shows significant peak tailing during reverse-phase HPLC analysis. What is causing this and how can I achieve better peak shape?
Answer: Peak tailing for pyridine derivatives in HPLC is a classic problem, often exacerbated by the presence of fluorine, which modifies the pKa of the pyridine nitrogen.[1][4] Tailing is primarily caused by secondary interactions between the basic nitrogen of the pyridine and acidic silanol groups on the silica-based stationary phase.[5]
Probable Causes & Solutions:
-
Silanol Interactions:
-
Mobile Phase Additives: The most common solution is to add a competing base to the mobile phase to saturate the active silanol sites.
-
Trifluoroacetic Acid (TFA): A common choice, typically used at 0.1% (v/v). TFA acts as an ion-pairing agent, improving peak shape. However, it can be difficult to remove from the final product.
-
Formic Acid: An alternative to TFA, also used at around 0.1%. It is more volatile and easier to remove during workup.
-
Ammonium Hydroxide or Triethylamine: For basic compounds, adding a small amount of a base to the mobile phase (e.g., to pH 7-8) can improve peak shape by ensuring the analyte is in its neutral form.
-
-
Use of End-Capped Columns: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Ensure you are using a high-quality, end-capped column.
-
Polar-Embedded Stationary Phases: Columns with polar-embedded groups (e.g., amide or carbamate) are designed to shield the silica surface and are less prone to silanol interactions.
-
-
Column Overload:
-
Reduce Injection Volume/Concentration: Injecting too much sample can lead to peak distortion. Dilute your sample and reinject to see if the peak shape improves.
-
-
Metal Chelation:
-
Use of Mobile Phase Additives: In some cases, impurities in the silica or the sample itself can lead to chelation. Additives like EDTA can sometimes mitigate these effects, although this is less common for pyridine derivatives.
-
Issue 3: Difficulty in Achieving Crystallization
Question: I have a chromatographically pure, fluorinated pyridine derivative that is an oil, and I am unable to induce crystallization. What techniques can I try?
Answer: The introduction of fluorine can significantly alter the crystal packing of pyridine derivatives, sometimes making crystallization more challenging.[6][7][8] However, with a systematic approach, crystallization can often be achieved.
Probable Causes & Solutions:
-
Incorrect Solvent System:
-
Systematic Solvent Screening: Prepare small-scale trials in a variety of solvents with different polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, water).
-
Binary Solvent Systems: Use a binary solvent system where your compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent"). Dissolve your compound in a minimal amount of the good solvent and slowly add the anti-solvent until turbidity appears. Then, warm the solution until it becomes clear and allow it to cool slowly.
-
Vapor Diffusion: Dissolve your compound in a small amount of a relatively volatile solvent and place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution of your compound, reducing its solubility and promoting crystallization.
-
-
Presence of Trace Impurities:
-
Re-purification: Even trace impurities can inhibit crystallization. Consider re-purifying a small sample by preparative HPLC to see if this allows for crystallization.
-
Charcoal Treatment: If your compound has colored impurities, a charcoal treatment of the solution before crystallization can sometimes help.
-
-
Nucleation Issues:
-
Scratching the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites.
-
Seed Crystals: If you have previously managed to crystallize a small amount, use a tiny crystal to seed a supersaturated solution.
-
Issue 4: Product Instability or Defluorination During Purification
Question: I suspect my fluorinated pyridine derivative is degrading or losing fluorine during purification. How can I prevent this?
Answer: While the C-F bond is generally strong, certain substitution patterns can render it susceptible to nucleophilic displacement, especially under basic conditions.[2]
Probable Causes & Solutions:
-
Harsh pH Conditions:
-
Avoid Strong Bases: When performing extractions or chromatography, avoid using strong bases like sodium hydroxide if your molecule has electron-withdrawing groups that activate the C-F bond towards nucleophilic attack. Use milder bases like sodium bicarbonate or triethylamine.
-
Neutralize Silica Gel: As mentioned earlier, the acidity of silica gel can be problematic. Use deactivated silica or add a non-volatile base to your mobile phase.
-
-
Reaction with Nucleophilic Solvents:
-
Solvent Choice: Be cautious when using nucleophilic solvents like methanol or ethanol, especially when heating or in the presence of a base. Consider aprotic solvents like DCM, ethyl acetate, or acetonitrile.
-
-
Monitoring for Degradation:
-
¹⁹F NMR Spectroscopy: This is a powerful tool to monitor for the presence of fluoride ions or other fluorine-containing degradation products.
-
LC-MS: Use LC-MS to look for the appearance of new peaks corresponding to defluorinated or degraded products.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose chromatography technique for purifying fluorinated pyridine derivatives?
A1: Flash column chromatography on silica gel is the most common and often the first choice due to its scalability and cost-effectiveness.[1] However, for difficult separations or for achieving very high purity, reverse-phase preparative HPLC is superior.[9][10]
Q2: How does fluorination affect the choice of visualization technique for TLC?
A2: Fluorination generally does not affect UV visualization, as the pyridine ring itself is chromophoric. Most fluorinated pyridines can be readily visualized under a UV lamp (254 nm). For compounds with weak UV absorbance, staining with potassium permanganate or iodine can be effective.
Q3: Are there any specific safety precautions I should take when working with fluorinated pyridines?
A3: In addition to standard laboratory safety practices, be aware that some fluorinated organic compounds can have higher toxicity than their non-fluorinated analogs. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Be particularly cautious with volatile fluorinated pyridines.
Q4: My fluorinated pyridine is volatile. How can I avoid losing it during workup and purification?
A4: For volatile compounds, minimize the use of rotary evaporation at high vacuum or elevated temperatures.[11][12]
-
In-situ Protection: Consider forming a less volatile derivative, such as a salt or a protected version (e.g., with a Cbz group), to facilitate purification. The protecting group can be removed in a subsequent step.[11][12]
-
Careful Evaporation: When concentrating solutions, use moderate vacuum and keep the bath temperature low.
-
Backfilling with Inert Gas: After evaporation, backfill the flask with an inert gas like nitrogen or argon to prevent your compound from being carried away with the air stream.
Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol provides a step-by-step guide for the purification of a moderately polar fluorinated pyridine derivative.
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.
-
Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator to create a dry-loaded sample. This generally provides better separation than loading the sample as a solution.
-
-
Column Packing:
-
Select a column size appropriate for your sample amount (a general rule of thumb is a 40:1 to 100:1 ratio of silica to crude product by weight).
-
Pack the column using a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane/ethyl acetate). Ensure the packing is uniform and free of air bubbles.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the column.
-
Begin elution with the initial, less polar mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., from 5% to 20% ethyl acetate in hexane).
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Preparative Reverse-Phase HPLC
This protocol is for the high-purity isolation of a fluorinated pyridine derivative.
-
Method Development:
-
Develop an analytical method first on an analytical HPLC system to determine the optimal mobile phase and gradient. A common starting point is a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
-
Sample Preparation:
-
Dissolve the sample in a solvent that is compatible with the mobile phase (e.g., DMSO, DMF, or the mobile phase itself).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulates.
-
-
Purification:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run the preparative gradient method.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV trace or mass spectrometer signal.
-
Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.
-
Combine the pure fractions.
-
-
Product Isolation:
-
Remove the organic solvent (e.g., acetonitrile) by rotary evaporation.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product, often as a formic acid salt.
-
Data Presentation
Table 1: Common Mobile Phase Modifiers for HPLC of Fluorinated Pyridines
| Modifier | Typical Concentration | Purpose | Considerations |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Ion-pairing agent, improves peak shape for basic compounds | Can be difficult to remove from the final product; may suppress MS signal. |
| Formic Acid | 0.05 - 0.1% | Improves peak shape; more volatile than TFA | Less effective than TFA for some compounds. |
| Ammonium Hydroxide | Adjust pH to 7-8 | Suppresses silanol interactions by neutralizing them | Requires a column stable at higher pH. |
| Triethylamine (TEA) | 0.1 - 0.5% | Competing base to reduce peak tailing | Strong UV absorbance can interfere with detection. |
Visualizations
Purification Workflow Decision Tree
This diagram illustrates a logical workflow for selecting a purification strategy for fluorinated pyridine derivatives.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Logic for HPLC Peak Tailing
This diagram outlines the logical steps for troubleshooting peak tailing in HPLC.
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- BenchChem. (2025). Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis.
- Powers, D. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.
- Hartwig, J. F., et al. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses.
- Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Douglas, C. J., et al. (2015). Facile Rh(III)
- Studer, A., et al. (2024). New method for introducing fluorinated components into molecules. University of Münster.
- Linclau, B., et al. (2018). Stereoselectively fluorinated N-heterocycles: a brief survey.
- Lalli, C., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Journal of Organic Chemistry.
- BenchChem. (2025).
- Rao, G. S. (1982).
- Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Kiprof, P., et al. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design.
- Kiprof, P., et al. (2016). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. OSTI.GOV.
- Salah, N., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
- U.S. Patent No. US20100324299A1. (2010). Method for purification of pyridine, and method for production of chlorinated pyridine.
- Fayed, E.A., et al. (2024). Fluorinated indeno-quinoxaline bearing thiazole moieties as hypoglycaemic agents targeting α-amylase, and α-glucosidase: Synthesis, molecular docking, and ADMET studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Powers, D. G., et al. (2014).
- Chinese Patent No. CN101981007A. (2011). Method for purification of pyridine, and method for production of chlorinated pyridine.
- BOC Sciences. (n.d.).
- Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY.
- Mohamed, S., et al. (2025). Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene.
- Chen, Y., et al. (2018). C–H fluorination promoted by pyridine N-oxyl radicals. Green Chemistry.
- Nowicki, J. (1980).
- BenchChem. (2025).
- Liang, S. H., et al. (2013). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acs.figshare.com [acs.figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tarosdiscovery.com [tarosdiscovery.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Preventing common impurities in Capecitabine synthesis from "5-Fluoro-2-methoxypyridin-4-amine"
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Common Impurities in Capecitabine Synthesis Originating from 5-Fluoro-2-methoxypyridin-4-amine.
Welcome to the technical support center for the synthesis of Capecitabine. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) for scientists and researchers utilizing a synthesis route that begins with 5-Fluoro-2-methoxypyridin-4-amine. As your Senior Application Scientist, I will walk you through the critical steps, potential pitfalls, and scientifically-grounded solutions to ensure the highest purity of your final product.
The synthesis of Capecitabine from 5-Fluoro-2-methoxypyridin-4-amine is a multi-step process that can be broadly divided into two key stages:
-
Stage 1: Synthesis of the core intermediate, 5-Fluorocytosine.
-
Stage 2: Conversion of 5-Fluorocytosine to Capecitabine.
Each stage presents unique challenges and the potential for impurity formation. This guide will address these challenges in a question-and-answer format, providing both the "how" and the "why" behind our recommended protocols.
Stage 1: Synthesis of 5-Fluorocytosine from 5-Fluoro-2-methoxypyridin-4-amine
The initial step in this synthesis pathway involves the conversion of 5-Fluoro-2-methoxypyridin-4-amine to the crucial intermediate, 5-Fluorocytosine (5-FC). This is typically achieved through a hydrolysis reaction.
Frequently Asked Questions (FAQs) - Stage 1
Q1: What is the reaction mechanism for the conversion of 5-Fluoro-2-methoxypyridin-4-amine to 5-Fluorocytosine?
The conversion is an acid-catalyzed hydrolysis. The methoxy group at the 2-position of the pyridine ring is a good leaving group under acidic conditions. The reaction proceeds via protonation of the methoxy group, followed by nucleophilic attack by water, leading to the formation of a hydroxyl group and the release of methanol. Tautomerization of the resulting 2-hydroxypyrimidine yields the more stable 2-pyridone structure of 5-Fluorocytosine.[1]
Q2: What are the most common impurities I should expect during the synthesis of 5-Fluorocytosine from 5-Fluoro-2-methoxypyridin-4-amine?
The primary impurity of concern in this step is unreacted 5-Fluoro-2-methoxypyridin-4-amine . Incomplete hydrolysis will lead to its carryover into the next stages. Another potential, though less common, impurity could arise from side reactions if the reaction conditions are not well-controlled.
Troubleshooting Guide - Stage 1
Problem 1: My final 5-Fluorocytosine product is contaminated with the starting material, 5-Fluoro-2-methoxypyridin-4-amine.
-
Causality: This indicates incomplete hydrolysis. The reaction may not have gone to completion due to insufficient reaction time, inadequate acid concentration, or suboptimal temperature.
-
Solution:
-
Reaction Time: Ensure the reaction is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), until the starting material is no longer detectable.
-
Acid Concentration: The concentration of the acid catalyst (e.g., hydrochloric acid) is critical. A higher concentration can accelerate the reaction, but also may lead to degradation if not controlled. Optimization of the acid concentration is recommended.
-
Temperature: Increasing the reaction temperature can enhance the rate of hydrolysis. However, excessive heat can lead to the formation of degradation products. A controlled heating profile is essential.
-
Problem 2: I am observing an unknown impurity peak in my HPLC analysis of 5-Fluorocytosine.
-
Causality: Unknown impurities can arise from several sources, including degradation of the starting material or product under harsh reaction conditions, or from impurities present in the starting 5-Fluoro-2-methoxypyridin-4-amine.
-
Solution:
-
Characterize the Impurity: Isolate the impurity using preparative HPLC and characterize its structure using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
-
Source Determination: Once the structure is known, you can deduce its formation pathway. If it's a degradation product, consider milder reaction conditions (lower temperature, shorter reaction time). If it's from the starting material, ensure the purity of your 5-Fluoro-2-methoxypyridin-4-amine before starting the synthesis.
-
Purification: Develop a robust purification method, such as recrystallization or column chromatography, to remove the impurity.
-
Stage 2: Conversion of 5-Fluorocytosine to Capecitabine
This stage involves a series of reactions to build the final Capecitabine molecule from the 5-Fluorocytosine intermediate. This typically includes:
-
Ribosylation: Attaching the ribose sugar moiety.
-
Protection/Deprotection: Protecting and deprotecting hydroxyl groups on the ribose ring.
-
Carbamoylation: Introducing the n-pentyloxycarbonyl group at the N4 position.
This multi-step process is a major source of potential impurities.
Frequently Asked Questions (FAQs) - Stage 2
Q3: What are the critical impurities to monitor during the conversion of 5-Fluorocytosine to Capecitabine?
Several process-related and degradation impurities can be formed. Some of the most critical to monitor include:
-
Capecitabine Impurity A (5'-Deoxy-5-fluorocytidine): Formed by the loss of the n-pentyloxycarbonyl group.[3]
-
Capecitabine Impurity B (5'-Deoxy-5-fluorouridine): Can be formed by the deamination of Capecitabine or Impurity A.[4]
-
α-Anomer of Capecitabine: The desired product is the β-anomer. The formation of the α-anomer is a common stereochemical impurity.
-
Di-carbamoylated Impurity: Reaction of the n-pentyloxycarbonyl chloride with both the N4 and a hydroxyl group.
-
Unreacted Intermediates: Carryover of any of the intermediates from the multi-step synthesis.
Q4: How can I detect and quantify these impurities?
A validated reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for impurity profiling of Capecitabine.[5] Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of unknown impurities.[2]
Troubleshooting Guide - Stage 2
Problem 3: My final Capecitabine product contains a significant amount of the α-anomer.
-
Causality: The formation of the α-anomer is a result of non-stereoselective glycosylation during the ribosylation step. The choice of catalyst and reaction conditions plays a crucial role in controlling the stereochemistry.
-
Solution:
-
Catalyst Selection: Lewis acids like SnCl4 are commonly used to promote the desired β-selectivity. The choice and amount of the catalyst should be carefully optimized.
-
Temperature Control: Lower reaction temperatures during the glycosylation step often favor the formation of the thermodynamically more stable β-anomer.
-
Purification: If the α-anomer is formed, it can be separated from the β-anomer by chromatography. However, preventing its formation is a more efficient strategy.
-
Problem 4: I am observing higher than acceptable levels of Capecitabine Impurity A and B.
-
Causality:
-
Impurity A (5'-Deoxy-5-fluorocytidine): This is a degradation product resulting from the hydrolysis of the carbamate group. This can occur during work-up or if the final product is exposed to acidic or basic conditions.
-
Impurity B (5'-Deoxy-5-fluorouridine): This impurity can be formed by the deamination of either Capecitabine or Impurity A. This is more likely to occur under harsh pH and temperature conditions.
-
-
Solution:
-
pH Control: Maintain a neutral or slightly acidic pH during work-up and purification steps to minimize hydrolysis and deamination.
-
Temperature Management: Avoid excessive heat during the final purification and drying steps.
-
Inert Atmosphere: Conducting the final steps under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative degradation.
-
Problem 5: My reaction yields are consistently low, and I have a complex mixture of by-products.
-
Causality: A complex impurity profile and low yields often point to issues with the carbamoylation step (introduction of the n-pentyloxycarbonyl group). Side reactions, such as reaction at the hydroxyl groups of the ribose moiety, can compete with the desired N4-acylation.
-
Solution:
-
Protecting Groups: Ensure that the hydroxyl groups on the ribose sugar are adequately protected before the carbamoylation step. Acetyl or other suitable protecting groups are commonly used.
-
Reaction Conditions: The choice of base and solvent for the carbamoylation is critical. A non-nucleophilic base is preferred to avoid side reactions. The reaction should be carried out at a controlled temperature.
-
Reagent Quality: The purity of the n-pentyloxycarbonyl chloride is important. Impurities in this reagent can lead to the formation of by-products.
-
Summary of Key Impurities and Control Strategies
| Impurity Name | Structure | Typical Stage of Formation | Primary Cause | Prevention & Control Strategy |
| 5-Fluoro-2-methoxypyridin-4-amine | Starting Material | Stage 1 | Incomplete hydrolysis | Optimize reaction time, temperature, and acid concentration. Monitor reaction completion by HPLC. |
| α-Anomer of Capecitabine | Stereoisomer | Stage 2 (Ribosylation) | Non-stereoselective glycosylation | Use of appropriate Lewis acid catalyst, low reaction temperature. |
| Capecitabine Impurity A (5'-Deoxy-5-fluorocytidine) | Loss of carbamate group | Stage 2 (Final steps/Degradation) | Hydrolysis of carbamate | Careful pH and temperature control during work-up and purification. |
| Capecitabine Impurity B (5'-Deoxy-5-fluorouridine) | Deamination product | Stage 2 (Final steps/Degradation) | Deamination under harsh conditions | Strict pH and temperature control. |
| Di-carbamoylated Impurity | Over-acylation product | Stage 2 (Carbamoylation) | Inadequate protection of ribose hydroxyls | Use of appropriate protecting groups for the ribose moiety. |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of Capecitabine
This is a general guideline. The method should be validated for your specific system.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visualizing the Synthesis and Impurity Formation
Diagram 1: Overall Synthesis Pathway
Caption: High-level overview of the Capecitabine synthesis pathway.
Diagram 2: Key Impurity Formation Pathways
Caption: Formation pathways of key impurities during synthesis.
References
-
R. N, V. P, K. S, et al. Impurity Profile Study of Capecitabine. ResearchGate. Published online August 7, 2025. Accessed January 22, 2026. [Link]
-
Reddy GM, Reddy PV, Reddy KS, et al. Impurity profile study of capecitabine. AKJournals. Accessed January 22, 2026. [Link]
- Google Patents. Method for synthesizing capecitabine impurities. Accessed January 22, 2026.
-
Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Medicines for All institute (M4ALL) - Virginia Commonwealth University. [Link]. Accessed January 22, 2026.
- Google Patents. Method for the preparation of capecitabine and intermediates used in said method. Accessed January 22, 2026.
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]. Accessed January 22, 2026.
-
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI. [Link]. Accessed January 22, 2026.
- Google Patents. Preparation method of 5-flucytosine. Accessed January 22, 2026.
-
Controlled Synthesis of New 5-Fluorocytosine Cocrystals Based on the p K a Rule. ResearchGate. Published online August 6, 2025. Accessed January 22, 2026. [Link]
- Google Patents. Synthesis method of capecitabine. Accessed January 22, 2026.
-
Cardiotoxicity of commercial 5-fluorouracil vials stems from the alkaline hydrolysis of this drug. PMC. [Link]. Accessed January 22, 2026.
-
Capecitabine-impurities. Pharmaffiliates. [Link]. Accessed January 22, 2026.
-
Capecitabine EP Impurity B. SynZeal. [Link]. Accessed January 22, 2026.
Sources
- 1. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 2. CN103435557B - 5-fluorocytosine preparation method - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Capecitabine with 1,2,3-Triacetyl-5-deoxy-D-ribose_Chemicalbook [chemicalbook.com]
- 5. US4703121A - Process for the preparation of 5-fluorocytosine - Google Patents [patents.google.com]
Technical Support Center: Overcoming Poor Solubility of Aminopyrimidine Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to tackle one of the most common hurdles in kinase inhibitor research: poor aqueous solubility. This guide is structured as a series of troubleshooting questions and answers, designed to address specific experimental issues you may encounter. We will explore the causality behind experimental choices, moving from simple fixes to advanced formulation strategies.
Frequently Asked Questions (FAQs): Your First Line of Defense
This section addresses the most common initial challenges encountered when working with aminopyrimidine kinase inhibitors.
Q1: I've dissolved my aminopyrimidine inhibitor in DMSO for a stock solution, but it precipitates immediately when I add it to my aqueous cell culture media or assay buffer. What is happening?
A: This is a classic case of antisolvent precipitation. Your inhibitor is highly soluble in a pure organic solvent like Dimethyl Sulfoxide (DMSO), but its solubility dramatically decreases when the DMSO stock is diluted into an aqueous environment (the "antisolvent").[1] The small volume of DMSO is not sufficient to keep the compound solubilized in the final aqueous solution, causing it to crash out.
The structure of many kinase inhibitors, including those with an aminopyrimidine scaffold, often contains large, hydrophobic regions necessary for binding to the ATP pocket of the target kinase. This inherent lipophilicity leads to low intrinsic aqueous solubility.[2]
Q2: Can I just increase the final concentration of DMSO in my experiment to keep the inhibitor dissolved?
A: While tempting, this approach has significant limitations. Most cell lines are sensitive to DMSO concentrations above 0.5% (v/v), with toxicity becoming a major concern at 1% or higher. High concentrations of organic solvents can disrupt cell membranes, alter protein conformation, and induce cellular stress, thereby confounding your experimental results.
Causality: Co-solvents like DMSO, ethanol, and propylene glycol work by reducing the polarity of the bulk solvent (water), making it more favorable for a nonpolar solute to dissolve.[3][4] However, the concentration required to maintain solubility for a very poorly soluble compound often exceeds the biological tolerance of the experimental system.
Q3: My aminopyrimidine inhibitor has a basic amino group. Can I use pH adjustment to improve its solubility?
A: Yes, this is an excellent initial strategy to investigate. The aminopyrimidine moiety contains basic nitrogen atoms that can be protonated.[1][5] By lowering the pH of your aqueous buffer, you can form a more soluble salt of your compound.
Mechanism: The protonated, ionized form of the molecule is more polar and interacts more favorably with water molecules, leading to a significant increase in aqueous solubility.[1] However, this strategy requires careful validation:
-
Target Stability: Ensure your target kinase and other proteins in your assay are stable and active at the adjusted pH.
-
Compound Stability: The inhibitor itself must be chemically stable at the new pH. Forced degradation studies are recommended.
-
Biological Relevance: For cell-based assays, drastically altering the pH of the culture medium is not feasible as it will impact cell viability. This technique is most applicable for in vitro biochemical assays. The enzymes involved in pyrimidine synthesis often show optimal efficiency at a pH higher than that of normal cells.[6]
Troubleshooting Guide: Advanced Formulation Strategies
If simple co-solvents and pH adjustments are insufficient or incompatible with your experimental system, more advanced formulation strategies are required.
Q4: I've tried simple co-solvents and pH modification without success. What is the logical next step for improving my inhibitor's solubility for in vitro and in vivo studies?
A: When basic methods fail, you must move towards enabling formulation technologies. These methods create a more stable and soluble form of the drug, either by encapsulating it, altering its physical state, or reducing its particle size to the nanoscale. The choice of strategy depends on the physicochemical properties of your inhibitor and the requirements of your experiment.
Below is a decision-making workflow to guide your selection process.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Q5: The workflow suggests cyclodextrins. How do they work, and how can I prepare an inclusion complex in the lab?
A: Cyclodextrins (CDs) are cyclic oligosaccharides that act as molecular hosts. They have a hydrophilic exterior and a hydrophobic inner cavity.[7][8] Poorly soluble, hydrophobic molecules like your aminopyrimidine inhibitor can be encapsulated within this cavity, forming an "inclusion complex."[9][10] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent water solubility and stability.[9][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and biocompatibility.[9]
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.
Protocol: Lab-Scale Preparation of a Cyclodextrin Inclusion Complex
-
Determine Molar Ratio: Start with a 1:1 molar ratio of your inhibitor to HP-β-CD. This can be optimized later.
-
Prepare CD Solution: Dissolve the calculated amount of HP-β-CD in your desired aqueous buffer (e.g., PBS, Saline) with vigorous stirring. Gentle heating (40-50°C) can assist dissolution.[12] Allow the solution to cool to room temperature.
-
Add Inhibitor: Slowly add the powdered inhibitor to the stirring CD solution. Alternatively, dissolve the inhibitor in a minimal amount of a volatile organic solvent (e.g., ethanol, acetone) and add this solution dropwise to the CD solution.
-
Complexation: Seal the container and stir the mixture vigorously at room temperature for 24-72 hours. Protect from light if your compound is light-sensitive.
-
Clarification & Sterilization: After stirring, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed, insoluble material.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter for sterilization and removal of any remaining particulates.
-
Quantification: Determine the final concentration of your solubilized inhibitor using a validated analytical method (e.g., HPLC-UV, LC-MS).
Q6: What is an Amorphous Solid Dispersion (ASD), and is it a viable option for my research?
A: An Amorphous Solid Dispersion (ASD) is a formulation where the drug is dispersed in a solid polymer matrix in an amorphous (non-crystalline) state.[13]
Causality: Crystalline materials are highly ordered and require a significant amount of energy (lattice energy) to be broken apart before they can dissolve. In an amorphous state, the molecules are arranged randomly, lacking a crystal lattice.[14] This higher-energy state means less energy is required for dissolution, resulting in a phenomenon known as "kinetic solubility," which can be orders of magnitude higher than the solubility of the crystalline form.[13][14] Polymers like PVP, HPMC, or acidic polymers are used to stabilize the drug in its amorphous state and prevent it from recrystallizing over time.[13][15]
ASDs are particularly useful for oral formulations in preclinical animal studies, as they can significantly enhance bioavailability.[16]
Protocol: Lab-Scale ASD Preparation via Solvent Evaporation
-
Polymer & Solvent Selection: Choose a polymer that has good miscibility with your drug (e.g., HPMCAS, PVP/VA). Select a volatile co-solvent (e.g., methanol, acetone, dichloromethane) that dissolves both your inhibitor and the polymer.
-
Dissolution: Dissolve the inhibitor and the polymer in the chosen solvent. A typical drug loading is 10-40% by weight. Ensure a clear solution is formed.
-
Solvent Evaporation: Place the solution in a shallow glass dish (e.g., petri dish) to maximize surface area and evaporate the solvent under a fume hood. A rotary evaporator can also be used for a more controlled process.[17]
-
Drying: Once a solid film has formed, place it in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove all residual solvent.
-
Processing: Scrape the resulting solid ASD from the dish and gently grind it into a fine powder using a mortar and pestle.
-
Characterization (Optional but Recommended): Confirm the amorphous nature of the dispersion using techniques like Differential Scanning Calorimetry (DSC) or Powder X-Ray Diffraction (PXRD).
-
Reconstitution: The resulting ASD powder can be suspended in an aqueous vehicle for oral gavage.
Q7: My project requires intravenous administration. Would a nanosuspension be more appropriate?
A: Absolutely. A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid medium (the dispersant), stabilized by surfactants or polymers.[18] For IV administration, this is often a superior choice over ASDs or cyclodextrin formulations that may have excipient-related toxicity or viscosity issues.
Benefits of Nanosuspensions:
-
Increased Dissolution Velocity: The massive increase in surface area due to the small particle size (typically < 200 nm for IV) leads to a rapid dissolution rate.
-
High Drug Loading: The formulation consists primarily of the drug, allowing for higher doses to be administered in smaller volumes.
-
IV and Oral Suitability: Nanosuspensions can enhance absorption after both intravenous and oral administration.[18]
Protocol: Lab-Scale Nanosuspension Preparation via Wet Milling
-
Vehicle Preparation: Prepare an aqueous vehicle containing a stabilizer. A combination of a polymer (e.g., HPMC) and a surfactant (e.g., Polysorbate 80, Poloxamer 188) is often effective.
-
Pre-Suspension: Add your inhibitor to the vehicle to create a coarse pre-suspension. A high-shear mixer can be used to wet the powder thoroughly.
-
Milling: Add the pre-suspension to a bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Particle Size Reduction: Mill the suspension for several hours. The high-energy collisions between the beads and the drug particles will fracture the crystals down to the nanometer scale.
-
Monitoring: Periodically take samples and measure the particle size using a dynamic light scattering (DLS) instrument until the desired size is achieved.
-
Separation: Separate the final nanosuspension from the milling media.
-
Final Formulation: The nanosuspension can then be used directly or further processed for lyophilization to create a stable, solid product that can be reconstituted before use.
Summary of Solubility Enhancement Techniques
The table below provides a comparative overview of the strategies discussed.
| Technique | Mechanism | Typical Fold Solubility Increase | Pros | Cons | Best For |
| pH Adjustment | Formation of a more soluble salt by protonating/deprotonating ionizable groups.[1] | 10 - 1,000x | Simple, inexpensive. | Limited by compound/target stability; not suitable for cell culture or in vivo. | Biochemical assays, initial screening. |
| Co-solvents | Reduces the polarity of the aqueous medium, making it more favorable for hydrophobic solutes.[3][4] | 2 - 50x | Easy to prepare. | Potential for biological toxicity at high concentrations; risk of precipitation upon dilution. | In vitro assays where final solvent concentration is <0.5%. |
| Cyclodextrins | Encapsulation of the hydrophobic drug within the CD's internal cavity, forming a soluble complex.[7][8] | 10 - 5,000x | High biocompatibility (esp. HP-β-CD); established regulatory path.[9] | Limited by drug size/shape for complexation; can be viscosity-limiting at high concentrations. | In vitro and in vivo (oral, parenteral) studies. |
| Amorphous Solid Dispersions (ASD) | Stabilizes the drug in a high-energy, non-crystalline state, enhancing kinetic solubility.[13] | 10 - 10,000x+ | Achieves very high supersaturation; improves bioavailability. | Requires specific polymers; risk of recrystallization if not formulated properly; physical instability.[13] | Preclinical oral bioavailability studies. |
| Nanosuspensions | Increases surface area by reducing particle size to the sub-micron range, accelerating dissolution.[18] | N/A (increases dissolution rate) | High drug loading; suitable for oral and IV routes; established manufacturing processes.[18] | Requires specialized equipment (mill, homogenizer); potential for particle aggregation. | In vivo studies (oral, IV), especially for high-dose requirements. |
References
-
Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (n.d.). MDPI. [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011). Journal of Medicinal Chemistry. [Link]
-
Inherent formulation issues of kinase inhibitors. (2016). PubMed. [Link]
-
Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. (n.d.). MDPI. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). PubMed Central. [Link]
-
4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). PubMed Central. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (2023). PubMed Central. [Link]
- Aminopyrimidine compounds and methods of use. (2006).
-
Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. (2022). Journal of Chemical & Engineering Data. [Link]
-
Polymeric Amorphous Solid Dispersions of Dasatinib: Formulation and Ecotoxicological Assessment. (2024). PubMed Central. [Link]
-
Nanosuspension for the delivery of a poorly soluble anti-cancer kinase inhibitor. (2015). ResearchGate. [Link]
-
Improving solubility – a close look at available approaches. (n.d.). Merck Millipore. [Link]
-
2-Aminopyrimidine. (n.d.). Solubility of Things. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2016). Touro Scholar. [Link]
-
Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. (2020). Molecular Pharmaceutics. [Link]
- Aminopyridine compounds and methods for the preparation and use thereof. (2018).
-
ROCK inhibitors 2. Improving potency, selectivity and solubility through the application of rationally designed solubilizing groups. (2012). PubMed. [Link]
-
Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (n.d.). MDPI. [Link]
-
Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations. (2023). Lonza. [Link]
-
Role of pH in Regulating Cancer Pyrimidine Synthesis. (2022). PubMed Central. [Link]
-
Excipients for Solubility and Bioavailability Enhancement. (2020). Gattefossé. [Link]
-
Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. (2022). PubMed Central. [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023). WJBPHS. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). IntechOpen. [Link]
-
Nanosuspension For the Delivery of a Poorly Soluble Anti-Cancer Kinase Inhibitor. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
-
Acid-base interactions in amorphous solid dispersions: Formulation strategy for tyrosine kinase inhibitors. (2015). Purdue e-Pubs. [Link]
-
pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels. (n.d.). ResearchGate. [Link]
-
Acid-base interactions in amorphous solid dispersions: formulation strategy for tyrosine kinase inhibitors. (2015). SciSpace. [Link]
-
Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (n.d.). LinkedIn. [Link]
-
CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Insights into Lipid-Based Delivery Nanosystems of Protein-Tyrosine Kinase Inhibitors for Cancer Therapy. (n.d.). MDPI. [Link]
-
Solubilization by cosolvents. Establishing useful constants for the log-linear model. (2001). ResearchGate. [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. (2024). ResearchGate. [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. (n.d.). ScienceDirect. [Link]
-
Solubility Concerns: API and Excipient Solutions. (2015). American Pharmaceutical Review. [Link]
-
Formulation And Development Of Nanosuspension For Solubility Enhancement Of Gefitinib. (2022). Journal of Pharmaceutical Negative Results. [Link]
-
Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review. [Link]
-
Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. (2020). PubMed Central. [Link]
-
Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer. (n.d.). MDPI. [Link]
-
Solubilizing excipients in oral and injectable formulations. (2004). PubMed. [Link]
-
Multi-target tyrosine kinase inhibitor nanoparticle delivery systems for cancer therapy. (2021). PubMed Central. [Link]
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (n.d.). National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. touroscholar.touro.edu [touroscholar.touro.edu]
- 9. mdpi.com [mdpi.com]
- 10. ijpsr.com [ijpsr.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. "Acid-base interactions in amorphous solid dispersions: Formulation str" by Yang Song [docs.lib.purdue.edu]
- 16. lonza.com [lonza.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Novel Kinase Inhibitors: A Comparative Analysis of Aminopyridine Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated kinase inhibitor is both an art and a rigorous science. This guide provides an in-depth, technical comparison of the validation process for novel kinase inhibitors, using the "5-Fluoro-2-methoxypyridin-4-amine" scaffold as a representative starting point for a new generation of therapeutics. We will delve into the causality behind experimental choices, present detailed protocols for self-validating systems, and compare the potential of this scaffold against established aminopyrimidine and aminopyridine-based inhibitors.
The Aminopyrimidine and Aminopyridine Scaffold: A Privileged Structure in Kinase Inhibition
The aminopyrimidine core is a heterocyclic aromatic organic compound that serves as an excellent scaffold for kinase inhibitors because it can mimic the adenine ring of ATP, the natural substrate for kinases.[1] This structural mimicry allows aminopyrimidine and related aminopyridine derivatives to competitively bind to the ATP-binding pocket of a wide range of kinases, thereby inhibiting their catalytic activity.[1] The versatility of this scaffold allows for chemical substitutions at various positions, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[1]
Our hypothetical lead compound, "5-Fluoro-2-methoxypyridin-4-amine," possesses key features that make it an attractive starting point for kinase inhibitor design. The pyridine core provides a robust framework for interaction with the kinase hinge region, while the fluoro and methoxy substitutions offer opportunities to modulate potency and selectivity.
Comparative Analysis: Benchmarking Against a Crowded Field
To understand the potential of a novel inhibitor, it is crucial to benchmark its performance against existing compounds. The following table provides a comparative overview of the inhibitory activities of several aminopyrimidine and aminopyridine derivatives against various kinase targets.
| Compound Class/Name | Target Kinase(s) | IC50 (nM) | Cellular Anti-proliferative IC50 (µM) | Reference Compound(s) |
| Hypothetical 5-Fluoro-2-methoxypyridin-4-amine Derivative | Target X | TBD | TBD | TBD |
| Pyrimidine-based Derivative 13 | Aurora A | < 200 | High-MYC expressing SCLC cell lines | - |
| Pyrazolopyrimidine 2a | ACK1 | 2 (in vitro), 20 (cellular autophosphorylation) | - | - |
| Benzothiazole-urea Derivative | VEGFR-2, EGFR, c-Met | 27, 940, 72 | - | Sorafenib (VEGFR-2 IC50 = 27 nM) |
| Pyrazine-based Analogue 17 | c-Met, VEGFR-2 | 28, 130 | - | - |
| Pyridine-based Analogue 18 | c-Met, VEGFR-2, EGFR | 21, 320, 9300 | - | - |
This table is populated with representative data from the scientific literature to illustrate the landscape of aminopyrimidine and aminopyridine kinase inhibitors.[2][3][4]
The Validation Workflow: A Step-by-Step Guide
The validation of a novel kinase inhibitor is a multi-tiered process, moving from initial biochemical assays to more complex cellular and biophysical characterizations. The following sections provide detailed protocols for key experiments in this workflow.
Tier 1: Biochemical Potency and Selectivity
The first step is to determine the direct inhibitory effect of the compound on the purified kinase enzyme.
This protocol describes a general in vitro kinase assay to determine the IC50 of a test compound.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[5]
-
ATP
-
MgCl2
-
Test compound ("5-Fluoro-2-methoxypyridin-4-amine" derivative)
-
6x Protein Loading Dye
-
SDS-PAGE gels and equipment
-
Western blot equipment or Coomassie stain
Procedure:
-
Prepare a master mix of the recombinant kinase (e.g., 50 nM) and its substrate (e.g., 250 nM) in kinase buffer.[6]
-
Aliquot the master mix into reaction tubes.
-
Add the test compound at various concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding a 2x ATP/MgCl2 solution to a final concentration of 100 mM ATP and 10 mM MgCl2.[6]
-
Incubate the reactions at room temperature for a predetermined time. To ensure consistency, stagger the start times and stop all reactions simultaneously.[6]
-
Terminate the reactions by adding 6x Protein Loading Dye and heating at 95°C for 5 minutes.[6]
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by either Coomassie staining or Western blot using a phospho-specific antibody.
-
Quantify the band intensities to determine the percentage of inhibition at each compound concentration and calculate the IC50 value.
The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[7]
Procedure:
-
Perform the kinase reaction in a multi-well plate as described in the in vitro kinase assay protocol. For a 384-well plate, a 5 µL reaction volume is recommended.[8]
-
Add an equal volume (5 µL) of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[8]
-
Incubate at room temperature for 40 minutes.[8]
-
Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase/luciferin reaction.[8]
-
Incubate at room temperature for 30-60 minutes.[8]
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.
Tier 2: Target Engagement in a Cellular Context
Confirming that the inhibitor binds to its intended target within the complex environment of a living cell is a critical validation step.
CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[9]
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound at various concentrations or a vehicle control.
-
Heat the cell suspensions or lysates to a range of temperatures.[10]
-
Lyse the cells (if not already lysed) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[10]
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.
-
A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
Tier 3: Biophysical Characterization of the Inhibitor-Kinase Interaction
Understanding the kinetics of how an inhibitor binds to its target provides valuable insights for lead optimization.
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand (e.g., the kinase) and an analyte (e.g., the inhibitor).[11][12]
Procedure:
-
Immobilize the purified kinase onto an SPR sensor chip.[13]
-
Inject a series of concentrations of the test compound over the sensor surface.[13]
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of compound binding to the immobilized kinase.[12]
-
Analyze the resulting sensorgrams to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows
Understanding the context in which a kinase inhibitor acts is paramount. The following diagrams, rendered in DOT language, illustrate key signaling pathways and the experimental workflows described above.
Caption: A streamlined workflow for the validation of a novel kinase inhibitor.
Caption: The PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors.[14][15][16][17][18]
Caption: The JAK/STAT signaling pathway, crucial in immunity and a target for inhibitors.[19][20][21][22]
Conclusion: A Roadmap for Innovation
The validation of a novel kinase inhibitor is a meticulous process that demands a deep understanding of the underlying biology and the appropriate experimental tools. While the "5-Fluoro-2-methoxypyridin-4-amine" scaffold represents a hypothetical starting point, the principles and protocols outlined in this guide provide a robust framework for the validation of any novel aminopyridine or aminopyrimidine-based kinase inhibitor. By systematically progressing through biochemical, cellular, and biophysical assays, and by constantly benchmarking against the existing landscape of inhibitors, researchers can confidently identify and advance the next generation of targeted therapies.
References
-
Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met | ACS Omega. (n.d.). Retrieved January 23, 2026, from [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016). Retrieved January 23, 2026, from [Link]
-
Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
-
The JAK/STAT Pathway - PMC - PubMed Central - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications. (2021). Retrieved January 23, 2026, from [Link]
-
In vitro NLK Kinase Assay - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
PI3K/AKT/mTOR Signaling Pathway Illustration Agent - SciSpace. (n.d.). Retrieved January 23, 2026, from [Link]
-
2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed. (2018). Retrieved January 23, 2026, from [Link]
-
Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
-
Immobilization of Active Kinases for Small Molecule Inhibition Studies - Bio-Radiations. (2013). Retrieved January 23, 2026, from [Link]
-
JAK-STAT signaling pathway - YouTube. (2023). Retrieved January 23, 2026, from [Link]
-
Kinase assays | BMG LABTECH. (2020). Retrieved January 23, 2026, from [Link]
-
ADP-Glo™ Kinase Assay - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020). Retrieved January 23, 2026, from [Link]
-
Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Schematic diagram of the canonical PI3K/mTOR signalling pathway and its... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Promega ADP-Glo kinase assay | BMG LABTECH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Cellular thermal shift assay (CETSA) - Bio-protocol. (n.d.). Retrieved January 23, 2026, from [Link]
-
(PDF) In vitro kinase assay v1 - ResearchGate. (2023). Retrieved January 23, 2026, from [Link]
-
PI3K/mTOR/AKT Signaling Pathway - Moodle@Units. (n.d.). Retrieved January 23, 2026, from [Link]
-
Jak-Stat Signaling Pathway | Sino Biological. (n.d.). Retrieved January 23, 2026, from [Link]
-
Surface plasmon resonance1. (n.d.). Retrieved January 23, 2026, from [Link]
-
In vitro anticancer activity, IC50 (μM), of the tested compounds against human cancer cells after 72 h incubation. … - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (2024). Retrieved January 23, 2026, from [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors - Blue Ridge Institute for Medical Research. (2022). Retrieved January 23, 2026, from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]
-
Binding Kinetics of Protein-Protein Interactions using OpenSPR. (n.d.). Retrieved January 23, 2026, from [Link]
-
ADP Glo Protocol. (n.d.). Retrieved January 23, 2026, from [Link]
-
PI3k/AKT/mTOR Pathway - YouTube. (2020). Retrieved January 23, 2026, from [Link]
-
JAK-STAT Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved January 23, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro kinase assay [protocols.io]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. tandfonline.com [tandfonline.com]
- 10. news-medical.net [news-medical.net]
- 11. mdpi.com [mdpi.com]
- 12. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. path.ox.ac.uk [path.ox.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 18. youtube.com [youtube.com]
- 19. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. sinobiological.com [sinobiological.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
Navigating the Labyrinth of Capecitabine Purity: A Comparative Guide to Characterizing Impurities from 5-Fluoro-2-methoxypyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. For the widely used oral chemotherapeutic agent Capecitabine, a prodrug of 5-fluorouracil (5-FU), meticulous control of impurities is a critical aspect of its manufacturing process. This guide delves into the characterization of impurities originating from a specific intermediate, 5-Fluoro-2-methoxypyrimidin-4-amine, employed in a common synthetic route to 5-Fluorocytosine, a key starting material for Capecitabine.
This technical guide provides a comparative analysis of analytical methodologies for the detection and quantification of these process-related impurities. By understanding the synthetic pathway, potential byproducts, and the strengths of various analytical techniques, researchers and drug development professionals can establish robust control strategies to ensure the quality of Capecitabine.
The Genesis of Impurities: A Look at the Synthetic Pathway
One of the synthetic routes to 5-Fluorocytosine, a crucial building block for Capecitabine, involves the cyclization of a fluoroenolate with O-methylisourea hemisulfate to form 5-Fluoro-2-methoxypyrimidin-4-amine as an intermediate. This intermediate is subsequently hydrolyzed to yield 5-Fluorocytosine.[1][2]
Figure 1: Synthetic pathway showing the formation of 5-Fluorocytosine via the 5-Fluoro-2-methoxypyrimidin-4-amine intermediate.
The primary impurity of concern arising from this route is unreacted 5-Fluoro-2-methoxypyrimidin-4-amine . Its structural similarity to 5-Fluorocytosine necessitates highly specific analytical methods to ensure its removal.
Furthermore, potential side reactions during the synthesis can introduce additional impurities. For instance, the Thorpe-Ziegler condensation of fluoroacetonitrile, a precursor to the fluoroenolate, can lead to the formation of dimeric and other related impurities.[2] While not directly derived from 5-Fluoro-2-methoxypyrimidin-4-amine, their presence can indicate inefficiencies in the early stages of the synthesis that may impact the purity of the intermediate.
Unmasking the Impurities: A Comparative Analysis of Analytical Techniques
The cornerstone of impurity profiling for Capecitabine and its intermediates is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , often coupled with UV or Mass Spectrometry (MS) detection. The choice of method parameters is crucial for achieving the necessary resolution between the API and its structurally similar impurities.
Below is a comparative summary of various published RP-HPLC methods for the analysis of Capecitabine and its impurities.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil ODS-3V (250 x 4.6mm, 5µm) | Welchrom C18 (250 x 4.6 mm, 5 µm) | Inertsil ODS C18, 3V (250 x 4.6 mm, 5µm) |
| Mobile Phase A | 20mM Ammonium Formate buffer, Methanol, Acetonitrile (75:25:5 v/v/v) | Methanol:Acetonitrile:Water (50:30:20 v/v), pH 4.6 with Triethylamine | 0.1% Acetic acid in water |
| Mobile Phase B | 20mM Methanol, Ammonium Acetate buffer, Acetonitrile (80:15:5 v/v/v) | - | Methanol and Acetonitrile (35:60:5 v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 ml/min | 1.0 mL/min |
| Detection | UV at 250 nm | UV at 245 nm | UV at 304 nm |
| Reference |
Causality behind Experimental Choices:
-
Column Chemistry: The use of C18 stationary phases is standard for the separation of moderately polar compounds like Capecitabine and its impurities. The choice between different brands and specifications (e.g., ODS-3V vs. standard C18) can influence selectivity based on subtle differences in silanol activity and end-capping.
-
Mobile Phase Composition: The selection of organic modifiers (methanol, acetonitrile) and their ratio with an aqueous buffer allows for the fine-tuning of retention times and resolution. The pH of the mobile phase is critical for controlling the ionization state of the analytes, which significantly impacts their retention on a reverse-phase column. For instance, a slightly acidic pH, as used in Method 2, ensures that the amine functionalities are protonated, leading to potentially different selectivity compared to the buffered systems in Methods 1 and 3.
-
Detector Wavelength: The choice of UV detection wavelength is based on the UV absorbance maxima of Capecitabine and its impurities. A wavelength of around 245-250 nm provides good sensitivity for the pyrimidine chromophore present in both the API and the key impurities. Method 3 utilizes a higher wavelength of 304 nm, which may offer better selectivity for certain impurities or reduce interference from excipients in a formulated product.
Forced Degradation Studies: A Proactive Approach
Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are essential for identifying potential degradation products and ensuring the stability-indicating nature of the analytical method.[3][4] For Capecitabine, such studies have been instrumental in identifying degradation pathways and confirming that the analytical methods can effectively separate the degradation products from the intact drug.
Figure 2: A typical workflow for forced degradation studies.
Alternative Synthetic Routes and Their Impurity Profiles
To provide a comprehensive comparison, it is essential to consider alternative synthetic routes for 5-Fluorocytosine that may circumvent the formation of 5-Fluoro-2-methoxypyrimidin-4-amine and its associated impurities.
One such alternative involves the direct fluorination of cytosine, although this method can be challenging to control and may introduce other types of impurities. Another approach starts from 5-fluorouracil, which is converted to 2,4-dichloro-5-fluoropyrimidine, followed by amination and hydrolysis to yield 5-Fluorocytosine.[5][6]
A more recent and efficient method involves the cyclization of a fluoroenolate with guanidine hydrochloride, bypassing the 2-methoxy intermediate altogether.[2]
Figure 3: Comparison of synthetic routes to 5-Fluorocytosine.
The choice of synthetic route has a direct impact on the impurity profile of the final Capecitabine API. A thorough understanding of these routes allows for a more targeted approach to impurity characterization and control.
Experimental Protocols
Protocol 1: RP-HPLC Method for Capecitabine and Impurities (Based on Method 1)
-
Preparation of Mobile Phase A: Dissolve an appropriate amount of ammonium formate in water to make a 20mM solution. Mix 750 mL of this buffer with 250 mL of methanol and 50 mL of acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
Preparation of Mobile Phase B: Mix 800 mL of methanol, 150 mL of 20mM ammonium acetate buffer, and 50 mL of acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V (250 x 4.6mm, 5µm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 250 nm
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient Program: (A specific gradient program would be developed and validated to ensure separation of all known impurities).
-
-
Sample Preparation: Accurately weigh and dissolve the Capecitabine sample in the mobile phase to a final concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study (Acid Hydrolysis)
-
Sample Preparation: Prepare a solution of Capecitabine in a mixture of methanol and 1N hydrochloric acid (e.g., 1:1) to a concentration of 1 mg/mL.
-
Stress Condition: Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Neutralization: After the stress period, cool the solution to room temperature and neutralize with an equivalent amount of 1N sodium hydroxide.
-
Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration and analyze by the validated RP-HPLC method.
Conclusion and Future Perspectives
The characterization of impurities originating from 5-Fluoro-2-methoxypyrimidin-4-amine is a critical step in ensuring the quality and safety of Capecitabine. A thorough understanding of the synthetic process and the application of robust, well-validated analytical methods like RP-HPLC are essential for this purpose.
Future trends in impurity profiling will likely involve the increasing use of hyphenated techniques such as LC-MS/MS for more sensitive and specific impurity identification and quantification. Furthermore, the principles of Quality by Design (QbD) will continue to be applied to the development of both the synthetic process and the analytical methods to build quality into the product from the outset. By embracing these advanced methodologies and a proactive approach to impurity control, the pharmaceutical industry can continue to provide patients with safe and effective Capecitabine.
References
-
Dietz, A., et al. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. European Journal of Organic Chemistry, 2019(31), 5519-5526. Available from: [Link]
-
Medicines for All Institute (M4ALL). (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Virginia Commonwealth University. Available from: [Link]
- Google Patents. (2012). CN103435557B - 5-fluorocytosine preparation method.
- Google Patents. (1987). US4703121A - Process for the preparation of 5-fluorocytosine.
-
Polvi, S., et al. (1984). Mechanisms of action of 5-fluorocytosine. Antimicrobial Agents and Chemotherapy, 26(1), 79-85. Available from: [Link]
-
Hiriyanna, S. G., et al. (2008). Impurity profile study of capecitabine. Journal of Liquid Chromatography & Related Technologies, 31(4), 608-618. Available from: [Link]
-
Bhatia, M. S., et al. (2017). HPLC Assay Method Development and Validation for Quantification of Capecitabine in Tablets and Forced Degradation Samples. Marmara Pharmaceutical Journal, 21(3), 660-668. Available from: [Link]
-
ResearchGate. (2014). Impurity Profile Study of Capecitabine. Available from: [Link]
-
Vainchtein, L. D., et al. (2010). A new, validated HPLC-MS/MS method for the simultaneous determination of the anti-cancer agent capecitabine and its metabolites: 5'-deoxy-5-fluorocytidine, 5'-deoxy-5-fluorouridine, 5-fluorouracil and 5-fluorodihydrouracil, in human plasma. Biomedical Chromatography, 24(4), 374-386. Available from: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2006). Impurities in New Drug Substances Q3A(R2). Available from: [Link]
-
Ramya Sudha, P., Bharath, P., & Ramachandran, D. (2024). Development and Validation of a RP-HPLC Method for the Determination of Capecitabine and its Impurities in Pharmaceutical Dosage Form. Current Trends in Biotechnology and Pharmacy, 18(1), 1548-1557. Available from: [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available from: [Link]
-
International Journal of Pharmaceutical and Allied Research. (2017). RP-HPLC method development and validation of capecitabine in pharmaceutical dosage form. Available from: [Link]
-
El-Gendy, A., et al. (2023). Determination of Capecitabine and Its Metabolites in Plasma of Egyptian Colorectal Cancer Patients. Molecules, 28(19), 6953. Available from: [Link]
-
Pharmaffiliates. (n.d.). Capecitabine-impurities. Available from: [Link]
-
Veeprho. (n.d.). Capecitabine Impurities and Related Compound. Available from: [Link]
-
Gokaraju Rangaraju College of Pharmacy. (2018). Development and Validation of a Spectrofluorimetric Method for the Quantification of Capecitabine in Bulk and Tablets. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 441-445. Available from: [Link]
-
Waters Corporation. (2022, July 5). Identification and Characterization of Forced Degradation Products Using the ACQUITY RDa Detector. YouTube. Available from: [Link]
-
CMIC Group. (n.d.). ANALYTICAL METHOD FOR THE DETERMINATION OF CAPECITABINE AND ITS METABOLITES (5'-DFCR, 5'-DFUR AND 5-FU) IN HUMAN PLASMA. Available from: [Link]
-
Pharmaceutical Outsourcing. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Available from: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). Guideline for Elemental Impurities Q3D(R1). Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. US4703121A - Process for the preparation of 5-fluorocytosine - Google Patents [patents.google.com]
- 6. 5-Fluorocytosine synthesis - chemicalbook [chemicalbook.com]
The Pursuit of Precision: A Comparative Guide to the Selectivity of Kinase Inhibitors Derived from 5-Fluoro-2-methoxypyridin-4-amine
In the landscape of targeted cancer therapy, the quest for highly selective kinase inhibitors is paramount. The ability to potently inhibit a specific kinase while sparing other members of the kinome is a critical determinant of a drug's efficacy and safety profile. The 5-fluoro-2-methoxypyridin-4-amine scaffold has emerged as a promising starting point for the development of a new generation of targeted kinase inhibitors. This guide provides a comprehensive assessment of the selectivity of kinase inhibitors derived from this scaffold, offering a comparative analysis with alternative inhibitor classes and detailing the experimental methodologies crucial for such evaluations.
The Strategic Advantage of the 5-Fluoro-2-methoxypyridin-4-amine Scaffold
The 5-fluoro-2-methoxypyridin-4-amine core offers several advantageous features for kinase inhibitor design. The pyridine ring serves as a robust hydrogen-bonding motif, crucial for anchoring the inhibitor within the ATP-binding pocket of the target kinase. The fluorine atom at the 5-position can enhance binding affinity and modulate the physicochemical properties of the molecule, such as metabolic stability and membrane permeability. Furthermore, the methoxy group at the 2-position and the amine at the 4-position provide versatile handles for synthetic modification, allowing for the exploration of a wide chemical space to optimize potency and selectivity.
Decoding Selectivity: A Multi-faceted Approach
Achieving kinase inhibitor selectivity is a significant challenge due to the high degree of conservation in the ATP-binding sites across the kinome.[1] A comprehensive understanding of an inhibitor's selectivity profile requires a combination of in vitro biochemical assays, cell-based assays, and structural biology.
Kinome-wide Profiling: The Litmus Test for Selectivity
A key experimental approach to assess the selectivity of a novel inhibitor is through kinome-wide profiling. This involves screening the compound against a large panel of kinases to identify both on-target and off-target interactions. Commercial platforms like KINOMEscan® offer high-throughput screening of inhibitors against hundreds of kinases, providing a detailed map of their interaction landscape.[2][3] The output of such screens is often visualized as a "TREEspot™" diagram, which graphically represents the inhibitor's binding profile across the human kinome.
Caption: A typical workflow for assessing the selectivity of a novel kinase inhibitor.
Comparative Analysis: 5-Fluoro-2-methoxypyridin-4-amine Derivatives vs. Alternatives
While specific, direct comparative data for a broad range of inhibitors from the 5-fluoro-2-methoxypyridin-4-amine scaffold is emerging, we can draw valuable insights from closely related aminopyridine and aminopyrimidine-based inhibitors.
| Inhibitor Class | Scaffold | Key Selectivity Features | Representative Targets | Reference |
| Aminopyrimidine Derivatives | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Substituents on the N-phenyl ring are critical for modulating potency and selectivity. | Aurora Kinases A and B | [4] |
| Diaminopyrimidine Derivatives | 2,4-diaminopyrimidine-5-carboxamide | Modifications at the 5-position carboxamide can exploit specific subpockets in the kinase active site, leading to high selectivity. | Sky Kinase | [1] |
| Imidazo[4,5-b]pyridine Derivatives | Imidazo[4,5-b]pyridine | The fused ring system provides a rigid scaffold that can be decorated with substituents to achieve dual or selective inhibition. | FLT3, Aurora Kinases | |
| N-(pyridin-3-yl)pyrimidin-4-amine Analogues | N-(pyridin-3-yl)pyrimidin-4-amine | The pyridyl-pyrimidine core acts as a hinge-binding motif, with selectivity driven by substituents on both rings. | CDK2 |
Table 1: Comparison of Kinase Inhibitor Scaffolds and their Selectivity Features.
The data suggests that the aminopyridine and aminopyrimidine cores are "privileged scaffolds" in kinase inhibitor design.[5] The key to achieving high selectivity lies in the strategic placement of substituents that can form specific interactions with non-conserved residues in the ATP-binding pocket of the target kinase. For instance, in a series of 2,4-diaminopyrimidine inhibitors of Sky kinase, 2-aminobenzyl analogs that were designed to occupy a specific subpocket demonstrated excellent kinase selectivity compared to more flexible 2-aminophenethyl analogs.[1] This highlights the importance of structure-based design in guiding the optimization of selectivity.
Experimental Protocols: A Guide to Best Practices
To ensure the generation of robust and reliable selectivity data, it is crucial to follow well-validated experimental protocols.
Protocol 1: In Vitro Kinase Profiling using a Competition Binding Assay (e.g., KINOMEscan®)
This protocol outlines the general steps for assessing inhibitor selectivity using a competition binding assay format.
Objective: To determine the binding affinity of a test compound against a large panel of kinases.
Methodology:
-
Compound Preparation: Dissolve the test compound (derived from 5-fluoro-2-methoxypyridin-4-amine) in DMSO to create a stock solution.
-
Assay Plate Preparation: In a multi-well plate, combine the test compound at a fixed concentration (e.g., 1 µM) with a specific kinase, an active-site directed ligand (probe), and a solid support matrix.
-
Competition Binding: The test compound competes with the probe for binding to the kinase.
-
Immobilization and Washing: The kinase-ligand complexes are captured on the solid support, and unbound components are washed away.
-
Elution and Detection: The amount of kinase bound to the solid support is quantified, typically using qPCR to measure the amount of DNA tagged to the kinase.
-
Data Analysis: The amount of kinase recovered is inversely proportional to the binding affinity of the test compound. Results are often expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding.
Caption: Principle of a competition binding assay for kinase inhibitor profiling.
Protocol 2: Cellular Target Engagement Assay
Objective: To confirm that the inhibitor engages its target kinase within a cellular context.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line that expresses the target kinase.
-
Compound Treatment: Treat the cells with varying concentrations of the test inhibitor for a defined period.
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
Target Engagement Measurement: Utilize techniques such as Western blotting to detect the phosphorylation status of the target kinase or its downstream substrates. A decrease in phosphorylation indicates target engagement and inhibition. Alternatively, cellular thermal shift assays (CETSA) can be employed to directly measure target engagement.
-
Data Analysis: Quantify the changes in phosphorylation or thermal stability to determine the cellular potency (EC50) of the inhibitor.
Future Directions and Conclusion
The 5-fluoro-2-methoxypyridin-4-amine scaffold represents a valuable starting point for the development of the next generation of selective kinase inhibitors. The key to unlocking its full potential lies in a deep understanding of the structure-activity relationships that govern selectivity. By combining rational, structure-based design with comprehensive experimental profiling, researchers can optimize derivatives of this scaffold to achieve exquisite selectivity for their intended kinase targets. This, in turn, will lead to the development of safer and more effective targeted therapies for a range of diseases, including cancer. The continued exploration of this and other privileged scaffolds will undoubtedly fuel the pipeline of innovative kinase inhibitors for years to come.
References
-
Journal of Medicinal Chemistry.
-
PubMed Central.
-
PubMed.
-
National Center for Biotechnology Information.
-
PubMed.
-
PubMed Central.
-
ResearchGate.
-
ResearchGate.
-
RSC Medicinal Chemistry.
-
Reaction Biology.
-
YouTube.
-
MDPI.
-
RSC Publishing.
-
bioRxiv.
-
[Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity.]([Link]) PubMed.
-
MDPI.
-
PubMed.
-
PubMed Central.
-
National Center for Biotechnology Information.
Sources
- 1. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-Fluoro-2-methoxypyridin-4-amine
As researchers and scientists at the forefront of drug development, our work inherently involves the careful management of novel chemical entities. 5-Fluoro-2-methoxypyridin-4-amine, a halogenated aminopyridine, is one such compound that necessitates a robust understanding of its properties to ensure its safe handling and disposal. This guide provides a procedural framework grounded in established safety protocols to manage the waste stream of this compound, thereby protecting both laboratory personnel and the environment.
The causality behind these rigorous disposal protocols stems from the compound's likely toxicological profile. As a substituted pyridine, it is prudent to handle it as a substance with potential neurological and irritant effects, characteristic of many aminopyridines.[1] The fluorine atom introduces considerations related to halogenated waste streams, which often require specific disposal methods to prevent the formation of toxic byproducts during incineration.
This document serves as a self-validating system for your laboratory's chemical hygiene plan, providing a clear, logical workflow from the point of generation to final disposal. By adhering to these guidelines, your institution can maintain compliance with regulatory standards and foster a culture of safety.
Key Chemical and Hazard Profile
A thorough understanding of the chemical's properties is the foundation of safe disposal. Below is a summary of the known information for 5-Fluoro-2-methoxypyridin-4-amine.
| Property | Value | Source |
| CAS Number | 58381-05-8 | [2] |
| Molecular Formula | C₆H₇FN₂O | [2] |
| Molecular Weight | 142.13 | [2] |
| Physical Form | Solid | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Signal Word | Warning | [2] |
Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of 5-Fluoro-2-methoxypyridin-4-amine from the laboratory.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling the waste, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] Appropriate PPE is non-negotiable.
-
Eye Protection : Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Hand Protection : Wear nitrile gloves, as they are generally resistant to pyridine-based compounds.[5]
-
Body Protection : A lab coat is mandatory to prevent skin contact.[5]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste is handled correctly by disposal facilities.
-
Solid Waste :
-
Collect unreacted 5-Fluoro-2-methoxypyridin-4-amine and any grossly contaminated items (e.g., weighing boats, contaminated filter paper) in a dedicated, sealed, and airtight container.[4]
-
This container should be clearly labeled as "Hazardous Waste: Halogenated Organic Solid" and should include the full chemical name: "5-Fluoro-2-methoxypyridin-4-amine".
-
Do not mix this waste with non-halogenated organic waste.[6]
-
-
Liquid Waste :
-
If 5-Fluoro-2-methoxypyridin-4-amine is in solution, collect it in a dedicated, leak-proof container, preferably plastic.[6][7]
-
Label the container as "Hazardous Waste: Halogenated Organic Liquid" and list all components of the solution, including solvents.
-
Never pour pyridine-containing compounds down the drain.[5]
-
-
Sharps and Glassware :
-
Contaminated sharps (needles, scalpels) and broken glassware should be placed in a puncture-resistant sharps container specifically designated for chemically contaminated sharps.[8]
-
Step 3: Labeling and Storage
All waste containers must be properly labeled from the moment waste is first added.[4][7]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started.
-
-
Store waste containers in a designated Satellite Accumulation Area within the laboratory.[7] This area should be away from incompatible materials such as strong acids and oxidizers.[4]
-
Ensure all containers are kept tightly closed except when adding waste.[7]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
When the waste container is approximately three-quarters full or has reached the accumulation time limit set by your institution (often around 150 days), submit a hazardous waste pickup request.[9]
-
Do not exceed the laboratory's total hazardous waste accumulation limit (e.g., 25 gallons).[9]
The likely disposal route for halogenated organic compounds is high-temperature incineration.[10] This process is designed to break down the molecule completely, preventing the release of harmful substances into the environment.
Emergency Procedures for Spills and Exposures
Accidents can happen, and a clear emergency response plan is crucial.
-
Spills :
-
Alert personnel in the immediate area.
-
If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's EHS.
-
For small spills, use an absorbent material like sand or vermiculite to contain it.[5]
-
Transfer the absorbent material into a sealed container for disposal as hazardous waste.[5]
-
-
Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][11]
-
Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[4][5]
-
Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.[5][11]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 5-Fluoro-2-methoxypyridin-4-amine.
Caption: Decision workflow for the safe disposal of 5-Fluoro-2-methoxypyridin-4-amine.
References
-
meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine . Organic Syntheses. [Link]
-
PV2143 . OSHA. [Link]
-
Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS . US EPA. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania. [Link]
-
2-AMINOPYRIDINE . Occupational Safety and Health Administration. [Link]
-
Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]
-
5-Fluoro-2-methoxypyrimidin-4-amine, 95+% . 3ASenrise. [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL . Agency for Toxic Substances and Disease Registry. [Link]
-
EPA Posts FAQs Regarding Pesticides Containing a Single Fluorinated Carbon . Bergeson & Campbell, P.C.. [Link]
-
Hazardous Waste Disposal Guide . Northwestern University. [Link]
-
EPA's New Webpage States that Pesticides Containing a Single Fluorinated Compound Do Not Contain PFAS . Farella Braun + Martel LLP. [Link]
-
2-Aminopyridine . NIOSH Pocket Guide to Chemical Hazards - CDC. [Link]
-
Laboratory Waste Disposal Safety Protocols . NSTA. [Link]
-
Pyridine Standard Operating Procedure . Washington State University. [Link]
-
Listing of Specific PFAS as Hazardous Constituents . Federal Register. [Link]
-
Pyridine: incident management . GOV.UK. [Link]
-
EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS . Arnold & Porter. [Link]
Sources
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Aminopyridine [cdc.gov]
- 2. chemscene.com [chemscene.com]
- 3. abdurrahmanince.net [abdurrahmanince.net]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. fishersci.com [fishersci.com]
A Researcher's Guide to the Safe Handling of 5-Fluoro-2-methoxypyridin-4-amine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, immediate, and actionable information for the safe handling of 5-Fluoro-2-methoxypyridin-4-amine, a compound that, like many pyridine derivatives, requires meticulous attention to personal protective equipment (PPE) and handling protocols. Our goal is to empower you with the knowledge to work confidently and safely, ensuring both personal well-being and the integrity of your research.
Understanding the Risks: A Proactive Approach to Safety
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicological data for 5-Fluoro-2-methoxypyridin-4-amine may be limited, by examining data from structurally similar pyridine and aminopyridine compounds, we can establish a robust safety framework. The primary hazards associated with this class of compounds involve skin, eye, and respiratory irritation, as well as potential harm if ingested or absorbed through the skin.[1][2][3][4]
| Hazard Classification | Potential Effects | Rationale |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] | The amine and fluoro- groups can be reactive with skin. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4] | Direct contact can cause significant damage to the eyes. |
| Respiratory Irritation | May cause respiratory irritation.[4] | Inhalation of dust or vapors can irritate the respiratory tract. |
| Acute Toxicity (Oral) | Harmful if swallowed.[4] | Ingestion can lead to systemic toxic effects. |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1][2] | The compound may be absorbed through the skin, causing harm. |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[1][2] | Inhaling dust or aerosolized particles can be harmful. |
Core Directive: Your Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling 5-Fluoro-2-methoxypyridin-4-amine. This is not merely a checklist, but a system designed to provide comprehensive protection against all potential routes of exposure.
Eye and Face Protection: A Non-Negotiable Barrier
-
Requirement: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a full-face shield must be worn in addition to goggles.
-
Causality: 5-Fluoro-2-methoxypyridin-4-amine is classified as a serious eye irritant.[3][4] Standard safety glasses do not provide a sufficient seal to protect against splashes or fine dust. Chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are essential to prevent contact.[5]
Hand Protection: The First Line of Defense
-
Requirement: Nitrile or neoprene gloves are recommended.[6] Latex gloves are not suitable. Always inspect gloves for tears or punctures before use.
-
Causality: The compound is known to cause skin irritation and can be harmful upon dermal contact.[1][2][3][4] Proper glove selection and use are critical. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.[5] Always wash your hands thoroughly after removing gloves.[1][7][8]
Protective Clothing: Shielding Against Contamination
-
Requirement: A clean, buttoned lab coat is mandatory. For operations involving larger quantities or a significant risk of splashing, a chemically resistant apron or coveralls should be worn.
-
Causality: Protective clothing prevents the chemical from coming into contact with your skin and personal clothing.[7][9][10] In the event of a spill, contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[7]
Respiratory Protection: Ensuring Clean Air
-
Requirement: All handling of 5-Fluoro-2-methoxypyridin-4-amine must be conducted in a certified chemical fume hood.[1]
-
Causality: As the compound may cause respiratory irritation and is harmful if inhaled, engineering controls are the primary method of protection.[1][2][4] A fume hood will prevent dust and vapors from entering your breathing zone.[9] If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[2][5]
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling Protocol
-
Preparation: Before starting work, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.
-
Donning PPE: Put on your lab coat, followed by chemical splash goggles, and finally, your gloves. If a face shield is required, put it on after the goggles.
-
Handling the Chemical: Weigh and transfer the solid compound within the fume hood. Keep the container tightly closed when not in use.[1][2] Avoid any actions that could generate dust.
-
Post-Handling: After use, securely close the primary container. Decontaminate any surfaces that may have come into contact with the chemical.
-
Doffing PPE: Remove your gloves first, using the proper technique. Then remove your lab coat, followed by your face shield and goggles. Wash your hands thoroughly.
Storage Plan
Store 5-Fluoro-2-methoxypyridin-4-amine in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The storage area should be clearly labeled.
Disposal Plan
All waste containing 5-Fluoro-2-methoxypyridin-4-amine, including contaminated gloves, wipes, and empty containers, must be disposed of as hazardous waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Emergency Procedures: Immediate and Corrective Actions
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[1][7] Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][7] Seek immediate medical attention.[7]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the critical steps for safely handling 5-Fluoro-2-methoxypyridin-4-amine.
Caption: Workflow for Safe Chemical Handling
References
-
PubChem. (n.d.). 4-Amino-5-fluoro-2-methoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Australian Government Department of Health. (2020, May 1). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Kanto Chemical Co., Inc. (2023, February 1). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. angenechemical.com [angenechemical.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
